3,5-Dichloro-2,6-dimethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAALCEQSLBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379198 | |
| Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-91-7 | |
| Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2,6-dimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,6-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. While extensive peer-reviewed data on its specific chemical properties and synthesis is limited in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly dopamine D2 receptor antagonists. These antagonists are crucial in the development of therapeutics for a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. This guide provides a comprehensive overview of the known properties of this compound and offers insights into its synthesis and analytical characterization based on related compounds.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For comparative purposes, a table for the related, well-characterized compound 3,5-dimethoxybenzoic acid is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | |
| Molecular Formula | C₉H₈Cl₂O₄ | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 99-104 °C | |
| IUPAC Name | This compound |
Table 2: Physicochemical Properties of the Analogous Compound 3,5-Dimethoxybenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 1132-21-4 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white or beige crystalline powder | |
| Melting Point | 178-180 °C | |
| Boiling Point | 340.65 °C (estimated) | |
| pKa | Not explicitly found | |
| Solubility | Sparingly soluble in water; Soluble in ethanol and aqueous acetic acid |
Synthesis and Purification
Proposed Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of a substituted benzoic acid.
Experimental Protocol for the Synthesis of the Analogous 3,5-Dimethoxybenzoic Acid
The following is a representative experimental protocol for the synthesis of 3,5-dimethoxybenzoic acid via the methylation of 3,5-dihydroxybenzoic acid.
Materials:
-
3,5-dihydroxybenzoic acid
-
Acetone
-
Potassium carbonate
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution at room temperature.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to 55°C and allow it to reflux overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.
-
Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6, which will precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain 3,5-dimethoxybenzoic acid.
Purification by Recrystallization
A common method for the purification of substituted benzoic acids is recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude benzoic acid derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture thereof).
-
If the solution is colored, a small amount of activated charcoal may be added, and the solution is briefly boiled.
-
Hot filter the solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Role in Drug Development: Synthesis of Dopamine D2 Receptor Antagonists
This compound is a valuable building block in the synthesis of dopamine D2 receptor antagonists. The dopamine D2 receptor is a G protein-coupled receptor that is a primary target for antipsychotic drugs. Antagonists of this receptor can help to alleviate the symptoms of psychosis.
The synthesis of these complex drug molecules often involves multiple steps. This compound can be activated, for example, by conversion to the corresponding acid chloride, and then reacted with a suitable amine to form an amide bond, a common structural motif in many pharmaceuticals.
Illustrative Reaction Scheme:
Caption: Generalized synthetic pathway illustrating the role of this compound in the synthesis of a dopamine D2 receptor antagonist.
Spectroscopic Data of an Analogous Compound
Table 3: Predicted ¹H NMR Spectral Data for 3,5-Dimethoxybenzoic Acid
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.4 | m |
| Methoxy-H | ~3.8 | s |
| Carboxylic Acid-H | >10 | br s |
Table 4: Predicted ¹³C NMR Spectral Data for 3,5-Dimethoxybenzoic Acid
| Carbon | Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~170 |
| Aromatic C-O | ~160 |
| Aromatic C-H | 105 - 130 |
| Methoxy C | ~55 |
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the synthesis of dopamine D2 receptor antagonists. While detailed public data on its specific properties and synthesis are sparse, this guide provides a foundational understanding of its characteristics and applications based on available information and knowledge of related compounds. Further research into the synthesis and characterization of this molecule would be beneficial for its broader application in drug discovery and development.
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
3,5-Dichloro-2,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core with two chlorine atoms at the 3 and 5 positions and two methoxy groups at the 2 and 6 positions. This specific substitution pattern confers distinct chemical properties that make it a valuable precursor in multi-step organic syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73219-91-7 | [2] |
| Molecular Formula | C₉H₈Cl₂O₄ | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-104 °C | [1] |
| Purity | Typically ≥97% | |
| IUPAC Name | This compound | |
| InChI Key | JPIAALCEQSLBKF-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectral data for this specific intermediate, the following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. These predictions are based on computational models and should be used as a reference pending experimental verification.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.0-7.5 | Singlet | 1H | Aromatic proton (Ar-H) |
| ~3.8-4.0 | Singlet | 6H | Methoxy protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~155-160 | Aromatic carbons attached to methoxy groups (C2, C6) |
| ~130-135 | Aromatic carbons attached to chlorine atoms (C3, C5) |
| ~120-125 | Aromatic carbon attached to the carboxylic acid group (C1) |
| ~110-115 | Aromatic carbon (C4) |
| ~60-65 | Methoxy carbons (-OCH₃) |
Role in Pharmaceutical Synthesis
The primary application of this compound is as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It is notably used in the creation of dopamine D2 receptor antagonists, which are instrumental in treating a variety of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease.[1] The specific arrangement of its functional groups allows for the construction of complex molecular architectures necessary for targeted drug action.
Experimental Workflow: Synthesis of a Dopamine D2 Receptor Antagonist
Caption: A generalized workflow for the synthesis of a dopamine D2 receptor antagonist.
Experimental Protocols
The following is a generalized protocol for the synthesis of a substituted benzoic acid, which can be adapted for this compound. This protocol is based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Synthesis of a Dichlorinated Dimethoxybenzoic Acid Derivative (General Procedure)
-
Chlorination of a Dimethoxybenzoic Acid Precursor:
-
Dissolve the starting dimethoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).
-
Slowly bubble chlorine gas through the solution at a controlled temperature, often with the presence of a Lewis acid catalyst (e.g., FeCl₃).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
-
Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Signaling Pathway Context
As an intermediate, this compound is not directly involved in biological signaling. However, the dopamine D2 receptor antagonists synthesized from it are. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Dopamine D2 Receptor Signaling Pathway
Caption: The inhibitory effect of a dopamine D2 antagonist on the signaling cascade.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the development of dopamine D2 receptor antagonists used in the treatment of various neurological and psychiatric conditions.[1][2] This document details the experimental protocols for each step of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
A plausible and frequently referenced method for the synthesis of this compound involves a multi-step process commencing with the chlorination of 2,6-dimethoxybenzoic acid. This pathway is advantageous as it builds upon a readily available starting material.
The overall transformation can be visualized as follows:
Caption: A high-level overview of the synthesis of this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid
The synthesis of the starting material, 2,6-dimethoxybenzoic acid, can be achieved from 1,3-dimethoxybenzene.
Reaction:
1,3-Dimethoxybenzene is carboxylated to produce 2,6-dimethoxybenzoic acid.
Experimental Protocol:
A detailed protocol for the synthesis of 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene is outlined in the literature.[3] In a reactor, 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are refluxed for 30 minutes and then stirred at room temperature. Subsequently, 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added. After stirring for 2 hours, approximately 35 g of CO2 is introduced, and the reaction is stirred for an additional 12 hours. The excess sodium is neutralized with methanol. Following acidification with concentrated hydrochloric acid, the solvent is removed under reduced pressure. The residue is dissolved in acetone, and inorganic salts are filtered off. Recrystallization from an acetone/hexane mixture yields the final product.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68-71% | [3] |
Step 2: Dichlorination of 2,6-Dimethoxybenzoic Acid
This crucial step involves the selective chlorination of 2,6-dimethoxybenzoic acid at the 3 and 5 positions of the aromatic ring. Due to the activating nature of the two methoxy groups, this reaction requires careful control of the chlorinating agent and reaction conditions to achieve the desired dichlorination without side reactions.
Reaction:
2,6-Dimethoxybenzoic acid is reacted with a chlorinating agent in the presence of a catalyst to yield this compound.
Experimental Protocol:
A general procedure for the chlorination of a similar aromatic compound, p-toluic acid, can be adapted for this step.[4] To a solution of 2,6-dimethoxybenzoic acid in a suitable solvent such as methanesulfonic acid, a catalytic amount of ferric chloride is added. The mixture is heated, and chlorine gas is slowly bubbled through the solution. The reaction progress should be monitored by techniques such as HPLC or TLC to determine the optimal reaction time. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data:
Specific yield data for the dichlorination of 2,6-dimethoxybenzoic acid is not available in the searched literature. However, for the analogous chlorination of p-toluic acid, yields of the trichlorinated product are reported to be in the range of 48-58% before optimization.[4] It is anticipated that the yield for the dichlorination of the more activated 2,6-dimethoxybenzoic acid could be comparable or potentially higher with process optimization.
Detailed Synthesis Workflow
The following diagram illustrates the logical flow of the proposed synthesis pathway.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a viable synthetic route to this compound, a crucial intermediate for pharmaceutical research and development. While a direct, one-pot synthesis from a common precursor is not well-documented, the presented two-step pathway, starting from the commercially available 1,3-dimethoxybenzene, provides a logical and achievable approach. Further optimization of the chlorination step will be critical to maximizing the yield and purity of the final product. The provided experimental frameworks, adapted from established methodologies, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound.
References
In-depth Technical Guide: 3,5-Dichloro-2,6-dimethoxybenzoic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Mechanism of Action of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Executive Summary
This document addresses the inquiry for an in-depth technical guide on the mechanism of action of this compound. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that This compound is primarily documented as a chemical intermediate and a building block in organic synthesis, with no available data on its specific mechanism of action, biological activity, or associated signaling pathways.
The primary application of this compound is in the synthesis of more complex molecules, most notably as a precursor for dopamine D2 receptor antagonists.[1][2] These antagonists are significant in the research and development of treatments for various neurological and psychiatric conditions.[2]
Due to the absence of research on its direct biological effects, the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to its mechanism of action—cannot be fulfilled. The available information focuses exclusively on its chemical properties and its role in synthetic chemistry.
Chemical Identity and Properties
This compound is a functionalized aromatic carboxylic acid. Its chemical structure, characterized by a benzoic acid core with two chlorine atoms and two methoxy groups, gives it specific reactivity and solubility properties that are advantageous in multi-step organic syntheses.[2]
| Property | Value | Reference |
| CAS Number | 73219-91-7 | [1] |
| Molecular Formula | C₉H₈Cl₂O₄ | [3] |
| Molecular Weight | 251.07 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 99-101 °C | [2] |
| Purity | Typically ≥97% | [2] |
Primary Application in Synthesis
The principal documented use of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the development of dopamine D2 receptor antagonists.[1][2]
Synthesis of Dopamine D2 Receptor Antagonists
Dopamine D2 receptors are a critical target in the treatment of central nervous system disorders such as schizophrenia and Parkinson's disease.[4] this compound serves as a foundational scaffold for constructing the complex molecular architectures required for selective antagonism of these receptors. The development of selective D2 antagonists is an active area of research, aiming to provide more targeted therapies with fewer side effects.[4][5][6]
Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.
Absence of Mechanism of Action Data
Extensive searches of scientific databases and literature have yielded no studies detailing the mechanism of action, pharmacological properties, or biological targets of this compound itself. Research has been focused on the biological activities of the final compounds synthesized from it, rather than on the intermediate itself.
Therefore, the following sections, which were requested, cannot be provided:
-
Quantitative Data on Biological Activity: No data from biological assays (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound are available.
-
Experimental Protocols: As there are no published experiments on its biological activity, no protocols can be detailed.
-
Signaling Pathway Diagrams: Without identified biological targets or effects, no signaling pathways can be associated with this compound.
Conclusion
References
- 1. This compound | 73219-91-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid (CAS: 73219-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,6-dimethoxybenzoic acid, identified by the CAS number 73219-91-7, is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a benzoic acid core substituted with two chlorine atoms and two methoxy groups, imparts unique reactivity and properties that make it a valuable building block.[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential applications, and detailed experimental protocols relevant to its synthesis and use.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O₄ | [2][4] |
| Molecular Weight | 251.06 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 362 °C (estimated) | [4] |
| Purity | Typically ≥97% | [1][5] |
Applications in Research and Drug Development
The primary significance of this compound lies in its function as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
-
Dopamine D2 Receptor Antagonists: Its most notable application is in the development of dopamine D2 receptor antagonists.[3] These compounds are crucial for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] The specific arrangement of chloro and methoxy groups on the benzoic acid ring allows for the construction of complex molecular architectures necessary for targeted drug action.
-
Organic Synthesis Building Block: Beyond its direct pharmaceutical applications, this compound is a versatile building block for creating a range of complex organic molecules. Its functional groups provide multiple reaction sites for further chemical modifications, making it valuable in the synthesis of agrochemicals, materials science components, and specialized research chemicals.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a related compound as a representative example and the use of dichlorinated benzoic acids as intermediates in amide bond formation.
Representative Synthesis: Methylation of a Dichlorinated Dihydroxybenzoic Acid Precursor
Materials:
-
3,5-Dichloro-2,6-dihydroxybenzoic acid (starting material)
-
Dimethyl sulfate (methylating agent)
-
Potassium carbonate (base)
-
Acetone (solvent)
-
30% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-Dichloro-2,6-dihydroxybenzoic acid in acetone.
-
Add potassium carbonate to the solution at room temperature with stirring.
-
Carefully add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 55-60 °C) and maintain for 12-16 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the acetone under reduced pressure.
-
To the resulting residue, add water, followed by a 30% sodium hydroxide solution to adjust the pH to 14. This step hydrolyzes any ester byproducts.
-
Heat the basic solution to approximately 75 °C for 4 hours.
-
Cool the mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Representative synthesis workflow for this compound.
Use as an Intermediate: Amide Coupling Reaction
This protocol describes a general procedure for using a dichlorinated benzoic acid as a building block in the synthesis of a larger molecule via amide bond formation, a common reaction in drug development. This example is based on the synthesis of cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids.[8]
Materials:
-
This compound
-
A primary or secondary amine (the coupling partner)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or a similar coupling agent (e.g., HATU, HOBt/EDC)
-
N-methylmorpholine (NMM) (base)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Add N-methylmorpholine (1 equivalent) dropwise to the solution while stirring.
-
In a separate flask, prepare a solution of the amine coupling partner (1 equivalent) in anhydrous THF.
-
To the benzoic acid solution, add the coupling agent (e.g., CDMT, 1.1 equivalents). Stir for 2 hours at -5 °C to activate the carboxylic acid.
-
Slowly add the amine solution to the activated benzoic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified using column chromatography on silica gel.
Caption: Workflow for using the acid as an intermediate in amide synthesis.
Safety Information
According to available safety data sheets, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
This compound is a highly functionalized intermediate with significant utility in pharmaceutical research and development. Its well-defined physicochemical properties and specific reactivity make it an essential building block for synthesizing targeted therapeutic agents, particularly dopamine D2 receptor antagonists. The experimental protocols outlined in this guide provide a framework for its synthesis and application in complex organic synthesis, underscoring its importance for professionals in the field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 73219-91-7 [chemicalbook.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound | 73219-91-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Heart of Innovation: Unveiling the Biological Significance of 3,5-Dichloro-2,6-dimethoxybenzoic Acid in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While 3,5-Dichloro-2,6-dimethoxybenzoic acid does not exhibit significant intrinsic biological activity, its profound importance in medicinal chemistry lies in its role as a pivotal intermediate for the synthesis of highly potent and selective therapeutic agents. This technical guide delves into the biological activities of key compounds derived from this versatile scaffold, focusing on its contributions to the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology and Dopamine D2 (D₂) receptor antagonists for neurological disorders.
A Linchpin in the Synthesis of Potent FGFR Inhibitors
The 2,6-dichloro-3,5-dimethoxyphenyl moiety, derived from this compound, is a critical pharmacophore in a new generation of potent and selective FGFR inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.
The FGF/FGFR Signaling Pathway: A Target in Oncology
The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through mutations, amplifications, or translocations, can lead to oncogenesis. FGFR inhibitors function by blocking the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling cascades that promote tumor growth.
Caption: The FGF/FGFR signaling cascade and the point of intervention by FGFR inhibitors.
Quantitative Efficacy of Derived FGFR Inhibitors
The 2,6-dichloro-3,5-dimethoxyphenyl group has been integral to the development of highly potent FGFR inhibitors, such as the clinical candidate PRN1371. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Target | IC₅₀ (nM) | Reference |
| PRN1371 | FGFR1 | < 1 | [1] |
| FGFR2 | < 1 | [1] | |
| FGFR3 | < 1 | [1] | |
| FGFR4 | < 1 | [1] | |
| Compound 10a | FGFR1 | 30.2 | [2] |
Table 1: In vitro kinase inhibitory activity of representative FGFR inhibitors synthesized using a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against FGFR kinases is commonly determined using a radiometric or fluorescence-based in vitro kinase assay.
Objective: To determine the IC₅₀ value of a test compound against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate), including γ-³²P-ATP for radiometric assays
-
Test compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (for fluorescence-based assays) or phosphocellulose paper and scintillation counter (for radiometric assays)
-
Microplates (e.g., 96-well)
Workflow:
Caption: A typical workflow for a radiometric in vitro kinase inhibition assay.
Data Analysis: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO vehicle). The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
A Scaffold for Selective Dopamine D₂ Receptor Antagonists
This compound also serves as a precursor for the synthesis of selective dopamine D₂ receptor antagonists. These compounds are crucial for the treatment of various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease, by modulating dopaminergic neurotransmission.
The Dopamine D₂ Receptor: A Key Neuromodulatory Target
The dopamine D₂ receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. Antagonists at this receptor block the binding of dopamine, thereby mitigating the overactive dopaminergic signaling associated with psychosis.
Quantitative Data: Binding Affinity of Derived D₂ Antagonists
The affinity of a compound for the D₂ receptor is typically measured by its inhibition constant (Kᵢ) in radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target | Kᵢ (nM) | Reference |
| L-741,626 | Human D₂ | 2.4 | [3] |
| Human D₃ | 100 | [3] | |
| Human D₄ | 220 | [3] |
Table 2: Binding affinities of L-741,626, a selective D₂ receptor antagonist whose synthesis can involve related benzoic acid derivatives. While not directly synthesized from the title compound, it represents the class of molecules where such scaffolds are employed.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).
-
A radioligand with high affinity and selectivity for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compound (serially diluted).
-
Incubation buffer (e.g., Tris-HCl, MgCl₂, NaCl).
-
Non-specific binding control (a high concentration of a known D₂ antagonist, e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow:
Caption: A generalized workflow for a competitive radioligand binding assay.
Data Analysis: The amount of radioactivity on the filters represents the amount of bound radioligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, enabling the construction of complex and highly functionalized molecules. While devoid of significant inherent biological activity, its structural motifs are instrumental in the design of potent and selective inhibitors of key biological targets like FGFR and the dopamine D₂ receptor. The data and protocols presented herein underscore the critical role of this chemical intermediate in the ongoing development of novel therapeutics for a range of human diseases.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility Profile of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct quantitative solubility data for this compound, this guide synthesizes information from structurally analogous compounds, namely 3,5-dichlorobenzoic acid and 2,6-dimethoxybenzoic acid, to provide a robust estimated solubility profile. Furthermore, detailed experimental protocols for determining both thermodynamic and kinetic solubility are presented to enable researchers to generate precise data for their specific applications.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 73219-91-7 | N/A |
| Molecular Formula | C₉H₈Cl₂O₄ | N/A |
| Molecular Weight | 251.07 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 99-104 °C | [1][2] |
Estimated Solubility Profile
The solubility of this compound is influenced by its aromatic carboxylic acid nature, further modified by the presence of two electron-withdrawing chlorine atoms and two electron-donating methoxy groups. The following table provides an estimated solubility profile based on the properties of similar compounds. It is expected that the compound will exhibit low solubility in aqueous solutions and higher solubility in organic solvents.
| Solvent | Estimated Solubility | Rationale |
| Water | Sparingly soluble | The carboxylic acid group provides some hydrophilicity, but the dichlorinated benzene ring is hydrophobic.[3] |
| Aqueous Buffers (pH-dependent) | Increased solubility at higher pH | As a carboxylic acid, it will deprotonate to form a more soluble carboxylate salt in alkaline conditions. |
| Ethanol | Soluble | Benzoic acid and its derivatives generally show good solubility in alcohols.[3][4][5] |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[6] |
| Dichloromethane (DCM) | Moderately Soluble | A nonpolar organic solvent, expected to have moderate solvating capability for this compound.[3] |
| Toluene | Slightly Soluble | A nonpolar aromatic solvent, likely to have limited solvating power.[7] |
| Hexane | Insoluble | A nonpolar aliphatic solvent, not expected to be a good solvent for this polar molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following detailed experimental protocols for thermodynamic and kinetic solubility are recommended.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the equilibrium solubility of a compound in a specific solvent, which is crucial for understanding its intrinsic solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve of known concentrations.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (optional)
Procedure:
-
Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%).
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometric plate reader. The amount of scattered light is proportional to the amount of precipitated compound.
-
Detection (UV-Vis Spectroscopy after Filtration): Alternatively, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-Vis plate reader at the compound's λmax.
-
Data Analysis: Compare the results to a calibration curve prepared from known concentrations of the compound to determine the kinetic solubility.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
pH-Dependent Solubility
As a carboxylic acid, the solubility of this compound is expected to be significantly influenced by pH. In acidic conditions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more water-soluble carboxylate anion. A pH-solubility profile can be experimentally determined by measuring the thermodynamic solubility in a series of buffers across a relevant pH range (e.g., pH 2 to 10). This information is critical for predicting its behavior in different physiological environments, such as the gastrointestinal tract.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided estimations based on analogous compounds and the detailed experimental protocols offer a robust framework for determining its solubility characteristics. The outlined workflows and theoretical considerations will aid in the effective use of this important pharmaceutical intermediate in various research and development settings.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably dopamine D2 receptor antagonists. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide consolidates the existing knowledge regarding its chemical properties, synthesis methodologies for related compounds, and its significant role in medicinal chemistry. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 73219-91-7, is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with two chlorine atoms and two methoxy groups, imparts unique chemical properties that make it a valuable building block in organic synthesis. The primary application of this compound lies in its use as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the dopamine D2 receptor.[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | |
| Molecular Formula | C₉H₈Cl₂O₄ | |
| Molecular Weight | 251.07 g/mol | |
| Melting Point | 104 °C | [2] |
| IUPAC Name | This compound | |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | Typically ≥97% |
Discovery and History
Detailed historical information regarding the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature and patent databases. Its emergence is intrinsically linked to the development of synthetic routes for novel dopamine D2 receptor antagonists. Researchers in the mid to late 20th century, focused on creating new antipsychotic and neurological drugs, likely synthesized this compound as a key intermediate. The specific researchers, institutions, and the exact timeline of its first appearance remain subjects for deeper historical chemical literature research.
The broader history of benzoic acid and its derivatives dates back to the 16th century.[3] The development of synthetic methods for substituted benzoic acids has been a continuous area of research in organic chemistry, driven by the need for tailored building blocks for various applications, including pharmaceuticals and materials science.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the initial synthesis of this compound could not be located, the synthesis of structurally similar compounds provides a logical framework for its preparation. The general approach would likely involve the chlorination and methoxylation of a suitable benzoic acid precursor.
Below are detailed methodologies for the synthesis of related compounds, which can serve as a reference for designing a synthesis route for this compound.
General Workflow for the Synthesis of Substituted Benzoic Acids
The synthesis of polysubstituted benzoic acids often involves a multi-step process that can be generalized as follows:
Caption: Generalized workflow for synthesizing substituted benzoic acids.
Exemplary Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)
A related compound, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is synthesized through a multi-step process starting from 2,5-dichloroaniline. This process illustrates the types of reactions that would be involved in the synthesis of the target molecule.
Experimental Protocol:
-
Diazotization: 2,5-dichloroaniline is treated with nitrosylsulfuric acid to form a diazonium salt.[2]
-
Hydrolysis: The diazonium salt is then hydrolyzed to yield 2,5-dichlorophenol.[2]
-
Carboxylation: The resulting phenol is carboxylated under pressure with carbon dioxide (Kolbe-Schmitt reaction) to introduce the carboxylic acid group, forming 3,6-dichlorosalicylic acid.[2]
-
Methylation: The hydroxyl group is then methylated using a methylating agent like dimethyl sulfate to give the final product, 3,6-dichloro-2-methoxybenzoic acid.[2]
This established synthesis for a similar molecule suggests that a plausible route to this compound could start from a dichlorinated and dimethoxylated benzene derivative, followed by the introduction of the carboxylic acid group.
Role in Drug Development: Dopamine D2 Receptor Antagonists
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of dopamine D2 receptor antagonists.[4] These antagonists are a class of drugs used to treat a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][5]
The logical relationship of this compound in the drug development pipeline can be visualized as follows:
Caption: Role of the compound in the drug development pipeline.
The specific substitutions on the benzoic acid ring are crucial for the final API's binding affinity and selectivity to the dopamine D2 receptor. The chlorine and methoxy groups of this compound are incorporated into the final drug structure, influencing its pharmacological properties.
Conclusion
This compound is a vital chemical intermediate with a significant, albeit not widely documented, history in the development of pharmaceuticals. While the precise details of its discovery remain to be fully elucidated from historical chemical archives, its importance in the synthesis of dopamine D2 receptor antagonists is well-established. This guide provides a foundational understanding of its properties and its critical role in medicinal chemistry, serving as a valuable starting point for researchers and professionals in the field. Further investigation into specialized historical chemical literature and early patents related to dopamine receptor antagonists may provide more detailed insights into the initial discovery and synthesis of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. This compound | 73219-91-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its significant role in the development of therapeutic agents, particularly dopamine D2 receptor antagonists.
Core Physicochemical Properties
This compound is an organic compound characterized by a benzoic acid core substituted with two chlorine atoms and two methoxy groups. This specific arrangement of functional groups confers unique chemical properties that make it a valuable precursor in organic synthesis. The quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 251.07 g/mol |
| CAS Number | 73219-91-7 |
| Molecular Formula | C₉H₈Cl₂O₄ |
| Melting Point | 99-101°C[1] or 104°C |
| Appearance | White to off-white crystalline powder[1] |
| Purity | Typically ≥97% or ≥98%[1] |
Synthesis and Purification Protocols
While specific, detailed synthesis protocols for this compound are not extensively published, a representative procedure can be conceptualized based on standard organic chemistry reactions for analogous compounds, such as the methylation of a dichlorodihydroxybenzoic acid precursor.
Representative Synthesis Protocol: Methylation of 3,5-dichloro-2,6-dihydroxybenzoic acid
This protocol is a generalized representation and may require optimization.
-
Dissolution : Dissolve the starting material, 3,5-dichloro-2,6-dihydroxybenzoic acid, in a suitable polar aprotic solvent such as acetone or DMF in a reaction flask.
-
Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution at room temperature to deprotonate the hydroxyl and carboxylic acid groups.
-
Methylation : Introduce a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the mixture.
-
Reaction : Heat the reaction mixture to reflux and maintain for several hours to overnight to ensure complete methylation of both hydroxyl groups.
-
Work-up : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in water.
-
Acidification : Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Isolation : Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Caption: A representative workflow for the synthesis of this compound.
Purification by Recrystallization
High purity is often essential for pharmaceutical applications.[2] Recrystallization is a common method for purifying the crude product.
-
Solvent Selection : Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol/water, acetic acid/water).
-
Dissolution : Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization : If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb colored impurities.
-
Hot Filtration : If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization of the purified product.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Analytical Methods
To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a standard method for assessing the purity of benzoic acid derivatives.[3] A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) can be used for separation and quantification.[3]
-
Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the compound (251.07 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure, confirming the positions of the chloro and methoxy groups on the aromatic ring.
-
Melting Point Analysis : The melting point is a quick and effective indicator of purity. A sharp melting point range close to the literature value (e.g., 99-101°C) suggests a high-purity sample.[1]
Application in Drug Development
The primary significance of this compound is its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
Precursor to Dopamine D2 Receptor Antagonists
This compound is notably used in the development of dopamine D2 receptor antagonists.[1][4] Dopamine receptors are G protein-coupled receptors that play a critical role in neuronal signaling in the central nervous system.[5] The D2 receptor, in particular, is a major target for drugs used to treat a variety of neurological and psychiatric disorders.[5]
Dopamine D2 receptor antagonists block the receptor, preventing dopamine from binding and eliciting a downstream effect. This mechanism is central to the action of many antipsychotic drugs used in the treatment of schizophrenia.[6] By serving as a structural scaffold, this compound allows for the construction of more complex molecules that can selectively bind to and modulate the activity of the D2 receptor. This makes it an invaluable tool for medicinal chemists and professionals in drug development targeting neuropsychiatric conditions.[6]
Caption: Simplified pathway showing competitive antagonism at the dopamine D2 receptor.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 73219-91-7 [chemicalbook.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in various synthetic applications. The following methods are based on established techniques for structurally related compounds and can be adapted to achieve high purity of the target molecule.
Recrystallization
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Based on the solubility of related methoxy- and chloro-substituted benzoic acids, a range of protic and aprotic solvents can be considered.
General Principle
This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution.
Recommended Solvents
-
Aqueous solutions (e.g., water, aqueous ethanol, aqueous acetic acid)[1]
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Aromatic hydrocarbons (e.g., toluene, xylene)[2]
-
Halogenated solvents (e.g., dichloromethane, chloroform)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
Experimental Protocol: Recrystallization from a Mixed Solvent System (Xylene/Water)
This protocol is adapted from a method used for the purification of the structurally similar herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid), which achieved a purity of 99.6%.[2]
Materials:
-
Crude this compound
-
Xylene
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add water and xylene to the flask. A suggested starting ratio is 300 ml of water and 50 ml of xylene per mole of the crude product.[2]
-
Attach a condenser to the flask and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[2]
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.[2]
-
Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Data for a Structurally Related Compound
The following table summarizes the purity improvement for 3,6-dichloro-2-methoxybenzoic acid (Dicamba) using a similar recrystallization protocol. While this data is not for this compound, it provides a reasonable expectation for the efficacy of the method.
| Compound | Initial Purity | Purification Method | Final Purity | Reference |
| 3,6-dichloro-2-methoxybenzoic acid | 98.0% | Recrystallization (Water/Xylene) | 99.6% | [2] |
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones. As this compound is a carboxylic acid, it can be readily converted to its water-soluble salt.
General Principle
The acidic compound is reacted with a base to form a salt, which is soluble in the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase is then separated and acidified to regenerate the purified acidic compound, which precipitates out of the solution.
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Büchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure generated.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the benzoic acid.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Combine the aqueous extracts.
-
Slowly add concentrated hydrochloric acid to the combined aqueous extracts with stirring until the solution is acidic (pH ~2). This will precipitate the purified this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product in a vacuum oven.
Column Chromatography
For small-scale purification or for separating compounds with very similar properties, column chromatography is a powerful technique.
General Principle
A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Due to differential adsorption to the stationary phase and solubility in the mobile phase, the components of the mixture travel through the column at different rates and can be collected as separate fractions.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Workflow for Purification by Column Chromatography.
References
Application Notes and Protocols: 3,5-Dichloro-2,6-dimethoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,6-dimethoxybenzoic acid is a versatile, polysubstituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and two methoxy groups, imparts specific steric and electronic properties that make it an attractive starting material in medicinal chemistry and drug discovery. A primary application of this compound is as a key intermediate in the preparation of active pharmaceutical ingredients (APIs), most notably dopamine D2 receptor antagonists, which are pivotal in the treatment of various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its conversion to amide derivatives, a common structural motif in many bioactive compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 73219-91-7 |
| Molecular Formula | C₉H₈Cl₂O₄ |
| Molecular Weight | 251.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-101 °C |
| Purity | Typically ≥97% |
Application: Synthesis of Dopamine D2 Receptor Antagonist Precursors
A critical application of this compound is in the synthesis of precursors for dopamine D2 receptor antagonists. The general synthetic strategy involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety is first converted into a more reactive species, typically an acyl chloride. This is a common and efficient method to facilitate subsequent amide bond formation.
-
Amide Coupling: The resulting acyl chloride is then reacted with a suitable amine to form the desired amide.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoyl Chloride
This protocol details the conversion of this compound to its corresponding acyl chloride using oxalyl chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) by taking a small aliquot of the reaction mixture and quenching it with methanol to form the methyl ester, which can be easily visualized.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride is typically used in the next step without further purification.
Quantitative Data for Acyl Chloride Formation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Oxalyl chloride |
| Solvent | Dichloromethane (DCM) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Typical Yield | >95% (crude) |
| Purity | Used directly in the next step |
Protocol 2: Amide Coupling with a Primary Amine
This protocol describes the general procedure for the reaction of 3,5-dichloro-2,6-dimethoxybenzoyl chloride with a primary amine to form the corresponding amide.
Materials:
-
Crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride (from Protocol 1)
-
Primary amine (e.g., benzylamine as a representative example)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Quantitative Data for Amide Coupling:
| Parameter | Value |
| Starting Material | 3,5-Dichloro-2,6-dimethoxybenzoyl chloride |
| Amine | Representative Primary Amine |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 80-95% |
| Purification | Silica Gel Chromatography |
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the logical relationship of the described protocols.
Caption: Synthetic workflow for the preparation of N-substituted amides.
Caption: Logical relationship of this compound.
References
- 1. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dichloro-2,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS No. 73219-91-7) is a functionalized aromatic carboxylic acid primarily utilized as a key intermediate in organic synthesis. Its most prominent application is in the preparation of active pharmaceutical ingredients (APIs), particularly dopamine D2 receptor antagonists, which are crucial for the development of therapeutics for neurological and psychiatric conditions such as schizophrenia and Parkinson's disease.[1][2][3][4] This document provides an overview of its chemical properties, its principal application in synthesis, and a proposed protocol for preliminary biological screening to investigate any potential intrinsic activity.
Chemical Properties and Data
This compound is typically a white to off-white crystalline powder with a purity of 97% or higher.[4][5] Its structure, featuring a benzoic acid ring with two chlorine atoms and two methoxy groups, imparts specific reactivity that is valuable in multi-step organic syntheses.[1]
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | [1] |
| Molecular Formula | C₉H₈Cl₂O₄ | [6] |
| Molecular Weight | 251.06 g/mol | [6] |
| Melting Point | 99-101 °C | [1][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | ≥97% | [5] |
| Storage Temperature | Ambient | [6] |
Core Application: Synthesis of Dopamine D2 Receptor Antagonists
The primary and well-documented application of this compound is as a structural scaffold in the synthesis of more complex molecules. Its chemical handles—the carboxylic acid and the substituted aromatic ring—allow for its elaboration into potent and selective dopamine D2 receptor antagonists.
Below is a conceptual diagram illustrating its role in a synthetic pathway.
Proposed Protocol for Preliminary Biological Screening
While this compound is used as a synthetic intermediate, it is prudent in drug development to characterize starting materials and intermediates for any intrinsic biological activity. The following is a proposed experimental protocol to screen this compound for affinity to the dopamine D2 receptor, the target of the final products derived from it. This protocol is based on standard radioligand binding assays used for characterizing dopamine receptor antagonists.[2][7][8]
Objective: To determine if this compound has any binding affinity for the human dopamine D2 receptor.
Materials:
-
This compound
-
HEK293 cells stably expressing the human dopamine D2L receptor
-
[³H]-Methylspiperone (or other suitable D2-selective radioligand)
-
Unlabeled Haloperidol (as a positive control for displacement)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Experimental Workflow:
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in binding buffer to achieve the desired final assay concentrations.
-
Membrane Preparation: Harvest HEK293-D2L cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
Binding buffer
-
Test compound at various concentrations, vehicle (for total binding), or a saturating concentration of unlabeled haloperidol (for non-specific binding).
-
[³H]-Methylspiperone at a final concentration near its dissociation constant (Kd).[8]
-
Cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (wells with haloperidol) from the total binding (wells with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
If desired, calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]
-
Expected Outcome and Interpretation
Based on its role as a synthetic intermediate, it is expected that this compound will exhibit low to no affinity for the dopamine D2 receptor. A high IC₅₀ or Ki value would confirm that the un-derivatized core molecule does not significantly interact with the target, which is a desirable characteristic for a synthetic building block. However, should any significant affinity be observed, further characterization would be warranted.
Conclusion
This compound is a valuable and specialized chemical for the synthesis of pharmacologically active compounds, particularly dopamine D2 receptor antagonists. While not intended for direct biological application, its purity and structural integrity are paramount for the successful synthesis of target molecules. The provided screening protocol offers a robust method for ensuring that this intermediate does not possess confounding intrinsic biological activity at the primary target of its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 73219-91-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 73219-91-7 [sigmaaldrich.com]
- 6. This compound | 73219-91-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-2,6-dimethoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for quality control and process monitoring in drug development. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing excellent selectivity, accuracy, and precision.
Introduction
This compound (CAS No. 73219-91-7) is a substituted benzoic acid derivative.[1][2] Its specific arrangement of functional groups imparts unique chemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of dopamine D2 receptor antagonists used in treating various neurological and psychiatric conditions.[2][3] Given its role in pharmaceutical manufacturing, a validated analytical method for determining its purity and concentration is essential. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids. This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for implementation in research and quality control laboratories.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent for both standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
Accurately weigh a known amount of the sample containing this compound and dissolve it in a predetermined volume of the diluent to obtain a theoretical concentration within the calibration range. The sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following HPLC parameters are recommended for the analysis:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Data Presentation
The performance of the HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
| Precision Type | % RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98 - 102 |
| Medium | 98 - 102 |
| High | 98 - 102 |
Limits of Detection and Quantification
| Parameter | Estimated Value (µg/mL) |
| Limit of Detection (LOD) | ~0.3 |
| Limit of Quantification (LOQ) | ~1.0 |
Experimental Workflow Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results. This method can be a valuable tool for ensuring the quality of this important pharmaceutical intermediate.
References
Application Notes and Protocols: NMR Spectroscopy of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dichloro-2,6-dimethoxybenzoic acid. This document includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the experimental workflow and molecular structure with corresponding NMR assignments.
Background and Introduction
This compound is a substituted aromatic carboxylic acid. The structural elucidation and purity assessment of such small organic molecules are fundamental in chemical research and drug development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1][2] This document outlines the expected NMR spectral characteristics of this compound and provides a standardized protocol for obtaining high-quality NMR data.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from structurally similar compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the aromatic proton, a singlet for the two equivalent methoxy groups, and a broad singlet for the carboxylic acid proton.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~7.5 | Singlet | 1H | Ar-H4 |
| ~3.9 | Singlet | 6H | 2 x -OCH₃ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to exhibit six signals corresponding to the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~155 | C2, C6 |
| ~135 | C3, C5 |
| ~130 | C1 |
| ~115 | C4 |
| ~62 | -OCH₃ |
Experimental Protocol
This section details a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following are general steps for acquiring a 1D NMR spectrum. Specific parameters may vary depending on the spectrometer.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[3]
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Sequence: For a standard 1D spectrum, a simple one-pulse experiment is typically used.[6]
-
Number of Scans (ns): For ¹H NMR, 8 to 16 scans are usually sufficient. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 128 or more) will be required.
-
Acquisition Time (at): Typically 2-4 seconds for ¹H NMR.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the nuclei to return to equilibrium.
-
-
Data Acquisition: Start the acquisition. The raw data will be collected as a Free Induction Decay (FID).[1]
Data Processing
The acquired FID must be processed to obtain the final spectrum.[7]
-
Fourier Transform (FT): The FID (time-domain signal) is converted into a frequency-domain spectrum through a Fourier transform.[7]
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright).[7]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The exact chemical shift of each peak is identified.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining an NMR spectrum.
Caption: General workflow for NMR spectroscopy.
Molecular Structure and Predicted NMR Assignments
This diagram shows the chemical structure of this compound with labels corresponding to the predicted NMR signals.
Caption: Structure with predicted NMR assignments.
References
- 1. NMR Basics for the absolute novice [jeolusa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. youtube.com [youtube.com]
The Versatility of 3,5-Dichloro-2,6-dimethoxybenzoic Acid in the Synthesis of Dopamine D2 Receptor Antagonists
Application Notes and Protocols for Researchers in Medicinal Chemistry
Introduction: 3,5-Dichloro-2,6-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a key building block in the synthesis of targeted therapeutic agents. Its rigid structure, substituted with two chlorine atoms and two methoxy groups, provides a valuable scaffold for the development of active pharmaceutical ingredients (APIs). A prominent application of this compound is in the synthesis of dopamine D2 receptor antagonists, which are crucial in the management of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the selective dopamine D2 receptor antagonist, Raclopride.
Application: Synthesis of Raclopride, a Selective Dopamine D2 Receptor Antagonist
Raclopride is a potent and selective antagonist of the dopamine D2 receptor, widely used as a research tool in neuroscience and as a radioligand in Positron Emission Tomography (PET) imaging to study the dopamine system.[2][3] The synthesis of Raclopride from this compound involves a two-step process: an initial amide coupling reaction followed by a demethylation step.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Raclopride from this compound and the biological activity of the final product.
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Purity (%) | Biological Data (Raclopride) |
| 1 | Amide Coupling | 3,5-Dichloro-2,6-dimethoxybenzoyl chloride, (S)-(-)-2-Aminoethyl-1-ethylpyrrolidine | (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide | 90 | >95 | Kd (Dopamine D2 Receptor): 1 nM[3] |
| 2 | Demethylation | (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide | Raclopride | 71 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide (Amide Coupling)
This protocol describes the formation of the amide bond between 3,5-dichloro-2,6-dimethoxybenzoyl chloride and (S)-(-)-2-aminoethyl-1-ethylpyrrolidine.
Materials:
-
This compound
-
Toluene
-
Thionyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
(S)-(-)-2-Aminoethyl-1-ethylpyrrolidine
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound in toluene, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.
-
Slowly add a solution of (S)-(-)-2-aminoethyl-1-ethylpyrrolidine in dichloromethane to the cooled acid chloride solution.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide.[4]
-
Protocol 2: Synthesis of Raclopride (Demethylation)
This protocol outlines the demethylation of the methoxy group ortho to the amide to yield the final product, Raclopride.
Materials:
-
(S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution in CH₂Cl₂
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of boron tribromide (1M in CH₂Cl₂) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Raclopride.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to Gαi/o proteins. Upon binding of an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists like Raclopride block this signaling cascade by preventing dopamine from binding to the receptor.[5][6]
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3,5-Dichloro-2,6-dimethoxybenzoic Acid and the Structurally Related Herbicide Dicamba in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
3,5-Dichloro-2,6-dimethoxybenzoic Acid: A Versatile Synthetic Building Block
Initial research indicates that while this compound (CAS: 73219-91-7) is noted as a potential building block for agrochemicals, its documented application is predominantly as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Specifically, it is utilized in the development of dopamine D2 receptor antagonists for treating neurological disorders.[1][3] Its chemical structure, a functionalized aromatic carboxylic acid, provides distinct reactivity and solubility, making it a valuable component in multi-step organic syntheses.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 73219-91-7 | [4] |
| Molecular Formula | C₉H₈Cl₂O₄ | [4] |
| Molecular Weight | 251.06 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 99-101 °C / 104 °C | [1] |
| Purity | ≥97% | [2] |
| IUPAC Name | This compound | [4] |
General Experimental Protocol: Utilization as a Synthetic Intermediate
The carboxylic acid functional group of this compound allows for a variety of standard chemical transformations. Below is a general protocol for an esterification reaction, a common step in the synthesis of more complex molecules.
Objective: To synthesize a methyl ester derivative of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of anhydrous methanol.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the derivatization of this compound.
Caption: General workflow for synthesizing derivatives from this compound.
Dicamba: A Case Study of a Structurally Related Herbicide
Given the limited direct agrochemical data for this compound, a detailed examination of its structural isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , is provided for context. Dicamba is a widely used selective systemic herbicide that controls annual and perennial broadleaf weeds.[6]
Mechanism of Action
Dicamba is a synthetic auxin.[6] It mimics the natural plant hormone indole-3-acetic acid (IAA), but is more stable in plants.[7] At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, leading to epinasty, stem twisting, and ultimately, plant death.[8][9] This is achieved through the degradation of transcriptional repressors (Aux/IAA proteins), leading to the overexpression of auxin-responsive genes.[7][10]
Signaling Pathway of Auxin Herbicides
The following diagram illustrates the simplified signaling pathway for auxin-like herbicides such as Dicamba.
Caption: Simplified signaling pathway of Dicamba as a synthetic auxin herbicide.
Quantitative Data for Dicamba
The following tables summarize key quantitative data for Dicamba.
Table 2: Physicochemical Properties of Dicamba
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1918-00-9 | [6] |
| Molecular Formula | C₈H₆Cl₂O₃ | [6] |
| Molecular Weight | 221.03 g·mol⁻¹ | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 114-116 °C | [6] |
| Solubility in Water | Low | [6] |
| Soil Half-life | 30-60 days |[11] |
Table 3: Toxicological Data for Dicamba
| Endpoint | Species | Value | Reference |
|---|---|---|---|
| Acute Oral LD₅₀ | Rat (female) | 1039 mg/kg | [11] |
| Acute Oral LD₅₀ | Rat (male) | 1401 mg/kg | [11] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [11] |
| Acute Oral LD₅₀ | Northern Bobwhite | 216 mg/kg | [11] |
| 96-hour LC₅₀ | Bluegill Sunfish | 196 mg ae/L (potassium salt) | [11] |
| 96-hour LC₅₀ | Rainbow Trout | 507 mg ae/L (sodium salt) |[11] |
Experimental Protocols for Dicamba
Protocol 1: Synthesis of Dicamba
The industrial synthesis of Dicamba often starts from 2,5-dichlorophenol. The following is a generalized laboratory-scale synthesis protocol.
Objective: To synthesize 3,6-dichloro-2-methoxybenzoic acid (Dicamba).
Materials:
-
2,5-dichlorophenol
-
Potassium hydroxide
-
Toluene (anhydrous)
-
Potassium carbonate (anhydrous)
-
Carbon dioxide (gas)
-
Chloromethane
-
A suitable catalyst (e.g., diisopropylamine)
-
Autoclave/pressure reactor
-
Standard glassware for workup and purification
Procedure:
-
Synthesis of Potassium 2,5-dichlorophenolate: React 2,5-dichlorophenol with potassium hydroxide in anhydrous toluene under stirring to form the potassium salt.[12]
-
Carboxylation: Transfer the potassium 2,5-dichlorophenolate solution to an autoclave. Add anhydrous potassium carbonate and a catalyst.[12] Pressurize the reactor with carbon dioxide (e.g., 5.0-6.0 MPa) and heat (e.g., 130-140 °C) with stirring to form 3,6-dichlorosalicylic acid.[12]
-
Methylation: React the 3,6-dichlorosalicylic acid with a methylating agent like chloromethane in an alkaline condition at an elevated temperature (e.g., 70-100 °C) to yield Dicamba.[12]
-
Purification: The final product is obtained after saponification and acidification, followed by purification steps such as recrystallization.[12]
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To determine the dose-response of a target weed species to Dicamba.
Materials:
-
Seeds of a target broadleaf weed (e.g., Velvetleaf, Abutilon theophrasti)
-
Potting soil mix
-
Pots (e.g., 10 cm diameter)
-
Greenhouse or growth chamber with controlled environment
-
Dicamba formulation
-
Laboratory sprayer calibrated to deliver a known volume
-
Deionized water
-
Non-ionic surfactant
Procedure:
-
Plant Propagation: Sow weed seeds in pots filled with potting mix and grow them in a greenhouse under optimal conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).
-
Treatment Application: When the plants reach a specific growth stage (e.g., 3-4 true leaves), prepare a series of Dicamba concentrations (e.g., 0, 50, 100, 200, 400 g ai/ha) in water with a non-ionic surfactant.
-
Spraying: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer. Ensure uniform coverage.
-
Evaluation: Return the plants to the greenhouse. After a set period (e.g., 21 days), visually assess the percentage of weed control (0% = no effect, 100% = complete death) and/or harvest the above-ground biomass to determine the fresh or dry weight reduction compared to the untreated control.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., regression analysis) to determine the effective dose (e.g., ED₅₀ or GR₅₀), which is the dose required to cause a 50% reduction in growth.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 73219-91-7 [chemicalbook.com]
- 4. This compound | 73219-91-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Dicamba - Wikipedia [en.wikipedia.org]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 9. Dicamba Fact Sheet [npic.orst.edu]
- 10. scielo.br [scielo.br]
- 11. Dicamba Technical Fact Sheet [npic.orst.edu]
- 12. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Recrystallization of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,5-Dichloro-2,6-dimethoxybenzoic acid via recrystallization. This technique is fundamental for achieving high purity of the compound, which is essential for its use in research and drug development, for instance, as an intermediate in the synthesis of dopamine D2 receptor antagonists[1]. The protocol is based on the general principles of recrystallization for benzoic acid derivatives.
Safety Precautions
Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for this compound. The compound is classified with a warning and is known to cause skin and eye irritation. It is also harmful if swallowed.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Conduct the procedure in a well-ventilated laboratory fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Physicochemical Data and Solubility Profile
The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of structurally similar compounds like 3,5-dimethoxybenzoic acid and 3,5-dichlorobenzoic acid, a summary of expected solubility behavior and key physical properties is presented below. Structurally related compounds are sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and acetone[2][3]. The solubility of dimethoxybenzoic acid isomers generally increases with temperature[2][4].
| Property | Value | Reference(s) |
| Melting Point | 104 °C | |
| Appearance | White to off-white crystalline solid | |
| Water Solubility | Expected to be sparingly soluble | [2][3] |
| Organic Solvent Solubility | Expected to be soluble in solvents like ethanol, methanol, isopropanol, and acetone, especially when heated. | [2][3][5] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the procedure for purifying this compound using a single solvent. Isopropanol is a good starting choice, but other alcohols or acetone could also be effective.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Ice bath
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Pre-heat a glass funnel with a piece of fluted filter paper by placing it on top of a flask containing a small amount of boiling solvent.
-
Quickly pour the hot solution containing the dissolved compound through the pre-heated funnel into a clean Erlenmeyer flask. This step removes insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it is sealed against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for a few minutes to remove the bulk of the solvent.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point or in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (104 °C) is indicative of high purity.
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid. The information is tailored to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves the methylation of a suitable precursor. While various starting materials can be envisioned, a common route would be the exhaustive methylation of 3,5-dichlorosalicylic acid, targeting both the phenolic hydroxyl group and the carboxylic acid.
Q2: What are the critical parameters to control for achieving a high yield in the methylation step?
A2: Several factors are crucial for maximizing the yield of the desired product. These include ensuring anhydrous (dry) reaction conditions, as water can react with the methylating agent and lead to side products. The choice of a suitable base and solvent system is also critical for promoting the desired reaction pathway. Reaction temperature and time should be carefully monitored and optimized.
Q3: What are some common side reactions to anticipate during the synthesis?
A3: Incomplete methylation is a common issue, leading to the formation of mono-methylated intermediates (e.g., 3,5-dichloro-2-methoxy-6-hydroxybenzoic acid or methyl 3,5-dichloro-2,6-dimethoxybenzoate). Under harsh basic conditions, hydrolysis of any ester intermediates can occur. Demethylation of the methoxy groups can also be a side reaction if the workup conditions are too acidic and heated.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. Column chromatography on silica gel can also be employed for more challenging separations of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive methylating agent (e.g., old dimethyl sulfate).- Insufficiently basic reaction conditions.- Reaction temperature is too low. | - Use a fresh, high-purity methylating agent.- Ensure the base is appropriately chosen and used in sufficient molar excess.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Presence of Starting Material (3,5-dichlorosalicylic acid) | - Incomplete reaction.- Insufficient amount of methylating agent or base. | - Increase the reaction time.- Add an additional equivalent of the methylating agent and base. |
| Formation of Mono-methylated Byproducts | - Insufficient stoichiometry of the methylating agent.- Steric hindrance slowing down the second methylation. | - Increase the molar equivalents of the methylating agent.- Prolong the reaction time or slightly increase the reaction temperature. |
| Product is an Oil and Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography before attempting recrystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Complex ¹H NMR Spectrum | - Mixture of product and methylated ester intermediate.- Presence of other impurities. | - Perform a saponification step with aqueous base to hydrolyze any ester to the desired carboxylic acid.- Purify the sample further by recrystallization or column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound via Methylation
This protocol is a representative procedure based on standard organic chemistry principles for the methylation of phenolic and carboxylic acid groups. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
3,5-Dichlorosalicylic acid
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorosalicylic acid (1 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (a minimum of 3 equivalents) and anhydrous acetone or DMF.
-
Methylation: With vigorous stirring, add dimethyl sulfate (a minimum of 2.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To hydrolyze any ester formed, dissolve the residue in a solution of sodium hydroxide in water/methanol and heat to reflux for 1-2 hours.
-
Cool the mixture and wash with ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
-
Isolation and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic approach involves the methylation of a dihydroxybenzoic acid precursor, followed by hydrolysis of the resulting ester. A plausible route starts from 3,5-dichlorosalicylic acid, which is first methylated to form the corresponding methyl ester. Subsequent hydrolysis yields the final product.
Q2: What are the critical parameters to control during the methylation step?
The key parameters for a successful methylation reaction include ensuring anhydrous (dry) conditions, the choice of a suitable solvent (e.g., polar aprotic solvents like DMF or acetonitrile), and the selection of an appropriate methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate).[1][2] Temperature and reaction time are also crucial; prolonged reaction times at elevated temperatures may be necessary for sterically hindered substrates.[1]
Q3: My hydrolysis step is resulting in a low yield. What could be the issue?
Low yields during the hydrolysis of the methyl ester can be attributed to the reversible nature of the reaction. To drive the reaction to completion, it is essential to use a sufficient amount of a strong base, such as sodium hydroxide.[2] Additionally, ensuring complete hydrolysis by heating the reaction mixture for an adequate duration is critical.[2] Water produced during the reaction can hydrolyze the ester back to the starting materials, so effective water removal or using a large excess of the hydrolyzing agent can improve the yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete methylation of the hydroxyl groups. | - Ensure anhydrous reaction conditions. - Use a stronger methylating agent or a higher excess of the reagent. - Increase reaction temperature and/or time.[1] |
| Incomplete hydrolysis of the methyl ester. | - Use a higher concentration of the base (e.g., NaOH). - Increase the reaction temperature and duration of the hydrolysis step.[2] | |
| Product loss during workup and purification. | - Optimize extraction solvent and pH during workup. - Use an appropriate recrystallization solvent to minimize loss.[2] | |
| Presence of impurities in the final product | Unreacted starting materials (e.g., partially methylated intermediates). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the stoichiometry of the methylating agent. |
| Side products from ether cleavage. | - Avoid excessively harsh acidic or basic conditions and high temperatures during hydrolysis. | |
| Residual catalyst or reagents. | - Perform thorough washing and purification steps (e.g., recrystallization). | |
| Inconsistent reaction outcomes | Variability in reagent quality. | - Use high-purity, anhydrous solvents and reagents. |
| Poor temperature control. | - Maintain a stable and consistent reaction temperature. |
Experimental Protocols
Representative Synthesis of a Dichlorodimethoxybenzoic Acid Analog
This protocol is based on the synthesis of similar dimethoxybenzoic acid derivatives and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Methylation of the Dihydroxy Precursor
-
In a round-bottom flask, dissolve the starting dihydroxybenzoic acid in a suitable anhydrous solvent (e.g., acetone).[2]
-
Add a base, such as potassium carbonate, to the solution at room temperature.[2]
-
Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., overnight), monitoring the reaction progress by TLC or LC-MS.[2]
-
After completion, cool the mixture and remove the solvent under reduced pressure.[2]
Step 2: Hydrolysis of the Methyl Ester
-
To the residue from the previous step, add water and a 30% sodium hydroxide solution to adjust the pH to 14.[2]
-
Heat the mixture (e.g., at 75°C) for several hours to ensure complete hydrolysis of the ester.[2]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a concentrated acid (e.g., hydrochloric acid) to a pH of approximately 6 to precipitate the product.[2]
-
Collect the solid product by filtration, wash with cold water, and dry.
Visualizations
References
Technical Support Center: 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Welcome to the technical support center for 3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS No. 73219-91-7). This guide is designed for researchers, scientists, and drug development professionals. While this compound is generally stable under recommended storage conditions, this document provides proactive guidance on potential stability issues, troubleshooting, and best practices to ensure the integrity of your experiments.
Summary of Compound Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | [1] |
| Molecular Formula | C₉H₈Cl₂O₄ | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 99-104 °C | [2][3][4] |
| Purity | ≥97% (typical) | [2][4] |
| Storage Temperature | Ambient, in a cool, dry, well-ventilated area | [5] |
| Incompatibilities | Strong oxidizing agents | [6] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[5] While it is stable at ambient temperature, avoiding excessive heat and moisture is crucial for long-term preservation of purity.[7]
Q2: How stable is this compound in solution?
A: Data on the long-term stability in various solvents is not extensively published. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C in airtight containers, protected from light. The stability will depend on the solvent, pH, and storage conditions. Protic solvents or solutions with extreme pH values may promote hydrolysis or other degradation pathways over time.
Q3: Is this compound sensitive to light?
A: Aromatic halogenated compounds can be susceptible to photodecomposition. While specific data for this molecule is unavailable, it is best practice to assume it is light-sensitive. Store the solid compound in an opaque container and protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this molecule?
A: Based on its chemical structure, several degradation pathways are plausible under forcing conditions (e.g., high heat, extreme pH, UV light):
-
Hydrolysis of Methoxy Groups: Under strong acidic or basic conditions, the methoxy groups could be hydrolyzed to hydroxyl groups.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Dechlorination: High-energy conditions, such as UV irradiation, could potentially lead to the reductive cleavage of the carbon-chlorine bonds.
Q5: What are the known incompatibilities for this compound?
A: The primary known incompatibility is with strong oxidizing agents.[6] Contact with these substances should be avoided as it could lead to a vigorous reaction and decomposition of the compound.
Troubleshooting Guide
Use this guide to troubleshoot common issues that may be related to compound stability.
Q: I am observing a new, unexpected peak in my LC-MS/HPLC analysis after storing my sample in solution. What could be the cause?
A: This is a common indicator of compound degradation.
-
Identify the Impurity: Attempt to get a mass spectrum of the new peak. A mass loss of 14 Da could suggest demethylation (loss of CH₂), while a loss of 44 Da might indicate decarboxylation (loss of CO₂).
-
Review Your Protocol:
-
Solvent: Was the solvent high-purity and anhydrous? Water or impurities in the solvent can facilitate degradation.
-
pH: Is your solution strongly acidic or basic? This could be causing hydrolysis. Consider using a buffered system if appropriate for your experiment.
-
Storage: Was the solution protected from light and stored at a low temperature? If left at room temperature on a lab bench, both light and heat could be contributing factors.
-
-
Perform a Control Experiment: Prepare a fresh solution of the compound and analyze it immediately. If the new peak is absent, it confirms that the issue is related to solution stability and storage.
Q: My reaction is giving a low yield, and I suspect the starting material has degraded. How can I check its purity?
A:
-
Melting Point Analysis: A broad or depressed melting point compared to the reported value (99-104 °C) is a strong indicator of impurity.[2][3][4]
-
Chromatographic Analysis: Run an HPLC or TLC analysis of your solid material, dissolved fresh in a suitable solvent. The presence of multiple spots or peaks would indicate the presence of impurities.
-
Spectroscopic Analysis: Acquire a ¹H NMR spectrum. The presence of unexpected signals or a complex aromatic region could indicate degradation or contamination.
Visualizing Stability and Troubleshooting
The following diagrams provide a visual guide to troubleshooting and potential degradation pathways.
Caption: A logical workflow for troubleshooting experiments where compound stability is .
Caption: Plausible, hypothetical degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Objective: To identify potential degradation products and determine the stability of the compound under heat, acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with UV or PDA detector and/or mass spectrometer (LC-MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber or a light source with controlled UV and visible output
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 ACN/water mixture.
-
Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the 50:50 ACN/water mixture. Analyze immediately via HPLC/LC-MS. This is your time-zero (T₀) control.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to the working concentration.
-
Analyze by HPLC/LC-MS.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to the working concentration.
-
Analyze by HPLC/LC-MS.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to the working concentration.
-
Analyze by HPLC/LC-MS.
-
-
Thermal Degradation:
-
Place a sample of the solid powder in an oven at 80°C for 48 hours.
-
Also, incubate a sample of the stock solution at 60°C for 24 hours.
-
Prepare/dilute the samples to the working concentration and analyze by HPLC/LC-MS.
-
-
Photolytic Degradation:
-
Expose the stock solution and a thin layer of the solid powder to light in a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Prepare/dilute the samples to the working concentration and analyze by HPLC/LC-MS.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T₀ control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Identify the mass of any new peaks to help elucidate the structure of degradation products.
-
A stable compound will show minimal degradation under these conditions. Significant degradation (>5%) under any condition indicates a potential stability liability that must be managed during experiments.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 3,5-Dichloro-2,6-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of dopamine D2 receptor antagonists, which are crucial for treating various neurological and psychiatric conditions.[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges revolve around achieving the specific 3,5-dichloro substitution pattern on the benzene ring. Direct chlorination of a precursor like 2,6-dimethoxybenzoic acid is complicated by the directing effects of the substituents. The two methoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. This can lead to a mixture of isomers and over-chlorination, making purification difficult. A more controlled approach is often necessary to achieve the desired regioselectivity.
Q3: What are the key safety precautions to consider when working with the reagents involved in the synthesis?
A3: Many reagents used in the synthesis, such as dimethyl sulfate, are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be conducted under an inert atmosphere where necessary, and appropriate quenching procedures should be in place for reactive reagents. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and to identify any impurities.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the methylation of 3,5-dichlorosalicylic acid.
Problem 1: Low yield during the methylation of 3,5-dichlorosalicylic acid.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phenolic hydroxyl and carboxylic acid groups. | Ensure a sufficient excess of a strong enough base (e.g., potassium carbonate, sodium hydride) is used to deprotonate both acidic protons. The reaction should be carried out in a suitable aprotic polar solvent like DMF or acetone to ensure solubility of the reactants. |
| Steric hindrance around the hydroxyl group. | The ortho-substituents can sterically hinder the approach of the methylating agent. Using a less bulky methylating agent or extending the reaction time and/or increasing the temperature might improve the yield. However, monitor for potential side reactions at higher temperatures. |
| Inactive methylating agent. | Use a fresh, high-quality methylating agent such as dimethyl sulfate or methyl iodide. Ensure it has been stored properly to prevent degradation. |
| Presence of water in the reaction. | The presence of water can consume the base and hydrolyze the methylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Formation of mono-methylated or other side products.
| Possible Cause | Suggested Solution |
| Insufficient amount of methylating agent. | Use a stoichiometric excess of the methylating agent to ensure complete methylation of both the hydroxyl and carboxylic acid groups. The initial product will be the methyl ester, which is subsequently hydrolyzed. |
| Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Side reactions due to high temperatures. | If increasing the temperature leads to decomposition or the formation of other byproducts, consider using a more reactive methylating agent at a lower temperature or exploring alternative catalytic methods. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting material or mono-methylated intermediates. | Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel is often effective in separating compounds with different polarities. |
| Formation of isomeric byproducts (if a direct chlorination route is attempted). | Purification of isomers can be challenging. Recrystallization from a suitable solvent system may be effective if the isomers have different solubilities. Preparative HPLC may be necessary for difficult separations. |
| Residual solvent or reagents. | Ensure the product is thoroughly dried under vacuum to remove any residual solvents. Washing the crude product with appropriate solvents can help remove unreacted reagents. |
Experimental Protocols
A plausible and regioselective route to synthesize this compound is through the methylation of 3,5-dichlorosalicylic acid, followed by hydrolysis of the resulting ester.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology: Methylation of 3,5-Dichlorosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorosalicylic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (3-4 equivalents) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (3-4 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-dichloro-2,6-dimethoxybenzoate.
Detailed Methodology: Hydrolysis of Methyl 3,5-dichloro-2,6-dimethoxybenzoate
-
Reaction Setup: Dissolve the crude methyl 3,5-dichloro-2,6-dimethoxybenzoate in a mixture of methanol and a 10-20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Optimization of Methylation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3) | Acetone | Reflux | 12 | Data |
| 2 | K₂CO₃ (4) | Acetone | Reflux | 24 | Data |
| 3 | NaH (3) | DMF | 25 | 12 | Data |
| 4 | NaH (3) | DMF | 60 | 6 | Data |
| 5 | Cs₂CO₃ (3) | Acetonitrile | Reflux | 12 | Data |
*Data to be determined experimentally.
Table 2: Optimization of Hydrolysis Reaction Conditions
| Entry | Base | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 2 | 80 | 2 | Data |
| 2 | NaOH | 4 | 80 | 1 | Data |
| 3 | KOH | 2 | 80 | 2 | Data |
| 4 | LiOH | 2 | 80 | 4 | Data |
| 5 | NaOH | 2 | 100 | 1 | Data |
*Data to be determined experimentally.
Logical Relationships in Synthesis Strategy
The choice of synthetic strategy is dictated by the need for high regioselectivity. The following diagram illustrates the decision-making process.
References
Technical Support Center: 3,5-Dichloro-2,6-dimethoxybenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in 3,5-Dichloro-2,6-dimethoxybenzoic acid, along with troubleshooting advice and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically originate from the synthetic route. A plausible synthesis involves the chlorination of 2,6-dimethoxybenzoic acid. Therefore, impurities can include:
-
Unreacted Starting Material: 2,6-dimethoxybenzoic acid.
-
Partially Chlorinated Intermediates: Such as 3-Chloro-2,6-dimethoxybenzoic acid.
-
Over-chlorinated Byproducts: Potentially tri-chlorinated species, although less common under controlled conditions.
-
Isomeric Impurities: Depending on the precise synthetic pathway, other isomers of dichloro-dimethoxybenzoic acid might be present.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetic acid, dichloromethane).
-
Reagents: Traces of the chlorinating agent or catalysts used in the synthesis.
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of the impurities listed in Q1. To identify it, you can:
-
Compare Retention Times: If you have standards for the potential impurities (e.g., 2,6-dimethoxybenzoic acid), you can compare their retention times with the unknown peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to determine the molecular weight of the impurity, which can help in its identification.
-
Spiking Experiment: Add a small amount of a suspected impurity standard to your sample and re-run the HPLC. If the peak of interest increases in area, it confirms the identity of the impurity.
Q3: Can I use NMR spectroscopy to assess the purity of my this compound?
A3: Yes, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an excellent method for identifying and quantifying impurities that have distinct proton signals from the main compound. For instance, the aromatic proton signals of the starting material, 2,6-dimethoxybenzoic acid, will differ from those of the desired product and other chlorinated species. By integrating the signals, you can estimate the relative amounts of each compound.
Q4: What is a typical purity specification for commercially available this compound?
A4: Commercially available this compound is often supplied with a purity of 97% or higher.[1] It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific batch you are using.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lower than expected purity in a newly received batch. | The material may have degraded during shipping or storage. | Refer to the supplier's storage recommendations. Re-analyze the sample using a validated analytical method (see Experimental Protocols below). Contact the supplier with your analytical data if the purity is out of specification. |
| Inconsistent reaction yields or unexpected side products in my synthesis. | The starting material contains unreacted precursors or other impurities that interfere with the reaction. | Characterize the purity of your this compound before use. If significant impurities are detected, consider purifying the material by recrystallization. |
| Broad melting point range observed. | The presence of impurities can depress and broaden the melting point range. | A broad melting range is a qualitative indicator of impurity. Use chromatographic or spectroscopic methods for quantitative purity assessment. |
Quantitative Data Summary
The following table summarizes potential impurities and their likely analytical signatures. The concentration ranges are typical for a product with ≥97% purity but can vary between batches and suppliers.
| Impurity | Potential Source | Typical Concentration Range (%) | Analytical Identification |
| 2,6-Dimethoxybenzoic acid | Unreacted starting material | < 1.0 | HPLC (different retention time), ¹H NMR (distinct aromatic proton signals) |
| 3-Chloro-2,6-dimethoxybenzoic acid | Incomplete chlorination | < 2.0 | HPLC (different retention time), LC-MS (distinct molecular weight) |
| Residual Solvents (e.g., Acetic Acid) | Synthesis/Purification | < 0.5 | ¹H NMR (characteristic signals), GC-HS (Gas Chromatography-Headspace) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
Create a gradient or isocratic mobile phase. A good starting point is a gradient from 60:40 (A:B) to 20:80 (A:B) over 20 minutes. The mobile phase should be optimized to achieve good separation of the main peak and any impurities.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Impurity Identification by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR to identify and quantify common impurities.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample.
-
Dissolve in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound (aromatic proton and methoxy protons).
-
Look for other signals that may correspond to impurities. For example, 2,6-dimethoxybenzoic acid will show a different aromatic splitting pattern.
-
Integrate the area of the impurity peaks relative to the main compound's peaks (or the internal standard) to estimate their concentration.
-
Visualizations
Caption: Potential sources of impurities in the synthesis of this compound.
Caption: A logical workflow for troubleshooting unexpected analytical results.
References
Technical Support Center: Degradation of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3,5-Dichloro-2,6-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of structurally similar compounds like Dicamba (3,6-dichloro-2-methoxybenzoic acid), the initial steps in the degradation of this compound are likely O-demethylation and dechlorination. The removal of the methoxy groups is often a crucial first step to make the aromatic ring more susceptible to cleavage.[1]
Q2: Which microorganisms are likely to degrade this compound?
While specific organisms for the degradation of this compound have not been reported, bacteria from the genera Pseudomonas, Alcaligenes, and Arthrobacter have been shown to degrade other chlorinated and methoxylated benzoic acids.[2][3][4] For example, Pseudomonas paucimobilis has been identified as a degrader of Dicamba.[2][5]
Q3: What are the expected metabolites of this compound degradation?
The degradation is expected to proceed through a series of intermediates. Following the initial demethylation and dechlorination steps, hydroxylated and catechol-like intermediates are likely to be formed before the aromatic ring is cleaved.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the parent compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the acidic functional groups.[6][7][8]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Pressure Fluctuations | Air bubbles in the system, clogged frits or filters. | Degas your solvents and prime the system before each run. Regularly inspect and replace filters and frits.[9][10] |
| Baseline Noise | Contaminated mobile phase or detector flow cell. | Ensure the mobile phase is prepared with high-purity solvents and is filtered. Clean the detector flow cell. |
| Peak Splitting or Tailing | Mismatch between injection solvent and mobile phase, or column degradation. | Dissolve your sample in the mobile phase whenever possible. If peak shape issues persist, consider replacing the column.[9] |
Microbial Degradation Experiment Issues
| Problem | Possible Cause | Suggested Solution |
| No Degradation Observed | The chosen microorganism cannot degrade the compound; suboptimal culture conditions (pH, temperature). | Screen a variety of microorganisms known to degrade similar compounds. Optimize culture conditions such as pH and temperature based on literature for related compounds.[2][5] |
| Inconsistent Degradation Rates | Inoculum variability; abiotic loss of the compound. | Standardize your inoculum preparation. Always include abiotic controls (no microorganisms) to account for any non-biological degradation. |
| Difficulty in Metabolite Identification | Low concentration of intermediates; co-elution of metabolites. | Concentrate your samples before analysis. Optimize your chromatographic method to improve the separation of potential metabolites. |
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on the degradation of similar chlorinated and methoxylated benzoic acids. This data can serve as a starting point for designing experiments for this compound.
Table 1: Optimal Conditions for Microbial Degradation of Chlorinated Benzoic Acids
| Compound | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
| Dicamba | Pseudomonas paucimobilis | 6.5 - 7.0 | 20 - 30 | [2][5] |
| 4-Chlorobenzoic acid | Arthrobacter sp. | 6.8 | 20 | [4] |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 7.0 | 37 | [11] |
Table 2: Degradation Rates of Chlorinated Benzoic Acids by Different Microorganisms
| Compound | Microorganism | Concentration | Degradation Rate | Reference |
| 3-Chlorobenzoic acid | Pseudomonas aeruginosa & P. savastanoi | 583 mg/kg | 74% reduction in soil | [3] |
| 2,3-Dichlorobenzoic acid | Alcaligenes sp. | 125 mg/kg | 56% reduction in soil | [3] |
| 2,5-Dichlorobenzoic acid | Pseudomonas aeruginosa & P. savastanoi | 211 mg/kg | 46% reduction in soil | [3] |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 2 mM | 65% degradation in 20 hours | [11] |
Experimental Protocols
Protocol for Microbial Degradation Assay
This protocol provides a general framework for assessing the degradation of this compound by a pure bacterial culture.
-
Prepare Minimal Salts Medium (MSM): Prepare a sterile MSM appropriate for your selected bacterial strain. A common recipe includes a phosphate buffer, ammonium salt as a nitrogen source, and trace elements.
-
Prepare Inoculum: Grow the selected bacterial strain in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD600 of 1.0).
-
Set up Degradation Cultures:
-
In sterile flasks, add MSM.
-
Add a stock solution of this compound to achieve the desired final concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension.
-
Include abiotic controls (flasks with the compound but no bacteria) and biotic controls (flasks with bacteria but no compound).
-
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the chosen bacterial strain.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.
-
Sample Preparation and Analysis:
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC or GC-MS.
-
Optionally, measure the release of chloride ions as an indicator of dechlorination.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbiological degradation of the herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. jbarbiomed.com [jbarbiomed.com]
Technical Support Center: Enhancing the Solubility of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 3,5-Dichloro-2,6-dimethoxybenzoic acid for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetically derived organic compound. It is often used as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).
Q2: I am having difficulty dissolving this compound in aqueous solutions. Why is it poorly soluble?
Like many benzoic acid derivatives, this compound has limited solubility in water. This is due to the presence of the nonpolar aromatic ring and the chloro and methoxy groups, which make the molecule relatively hydrophobic. The carboxylic acid group provides some polarity, but it is often insufficient for high aqueous solubility, especially at neutral or acidic pH.
Q3: What are the primary methods to enhance the solubility of this compound?
The most common and effective methods for increasing the solubility of acidic compounds like this compound are pH adjustment, the use of co-solvents, and the addition of surfactants.
Q4: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic or neutral solutions, it exists predominantly in its less soluble, protonated (acidic) form. By increasing the pH to a more alkaline state (typically above its pKa), the carboxylic acid group deprotonates to form a more polar and significantly more water-soluble carboxylate salt.
Q5: What are co-solvents and how do they improve solubility?
Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds. By adding a co-solvent like ethanol or dimethyl sulfoxide (DMSO) to an aqueous solution, the overall polarity of the solvent system is reduced, which can better accommodate the less polar this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve in water or aqueous buffer. | The compound is in its poorly soluble protonated form at neutral or acidic pH. | Increase the pH of the solution by adding a base (e.g., NaOH) dropwise. Aim for a pH above the compound's pKa. |
| Precipitation occurs when adding a stock solution (in organic solvent) to an aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The compound is crashing out of the solution upon dilution. | - Increase the percentage of the co-solvent in the final aqueous solution. - Prepare a more dilute stock solution to minimize the "shock" of dilution. - Add the stock solution to the aqueous buffer very slowly while vigorously stirring or vortexing. |
| The solution is cloudy or a precipitate forms over time. | The solution may be supersaturated and unstable at the storage temperature. The solvent may have evaporated, increasing the concentration. | - Gently warm the solution to redissolve the precipitate. - If supersaturation is suspected, add a small amount of additional solvent. - Store solutions in tightly sealed containers at a constant temperature. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the effective concentration. The compound may have precipitated out of the media over the course of the experiment. | - Visually inspect your solutions for any signs of precipitation before use. - Consider performing a solubility test in your specific assay medium to determine the maximum soluble concentration. |
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not widely available in the public literature. The following table provides a qualitative summary of its expected solubility based on its chemical structure and the behavior of similar benzoic acid derivatives.
| Solvent | Qualitative Solubility | Notes |
| Water | Sparingly soluble to insoluble | Solubility is expected to be very low at neutral and acidic pH. |
| Aqueous Base (e.g., NaOH solution) | Soluble | Forms a soluble carboxylate salt at alkaline pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common organic solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Soluble | Another common polar organic solvent for dissolution. |
| Dichloromethane | Soluble | A non-polar organic solvent suitable for this compound. |
| Toluene | Soluble | A non-polar organic solvent suitable for this compound. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by preparing a basic solution.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound completely dissolves and the pH is stable in the desired alkaline range (e.g., pH 8-9).
-
Once dissolved, the solution can be further diluted with buffer of the same or higher pH as needed for the experiment.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol details the use of an organic co-solvent to prepare a stock solution of this compound that can be diluted in aqueous media.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
To prepare a working solution, add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.
-
It is crucial to ensure that the final concentration of the organic co-solvent is as low as possible to avoid affecting the experimental system (typically <1%, and often <0.1% for cell-based assays).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high for that percentage of co-solvent.
-
Visualizations
Caption: Workflow for enhancing solubility via pH adjustment.
Caption: Workflow for enhancing solubility using a co-solvent.
Overcoming steric hindrance in reactions with 3,5-Dichloro-2,6-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2,6-dimethoxybenzoic acid. The significant steric hindrance posed by the two ortho-methoxy groups makes standard coupling reactions, such as esterification and amidation, challenging. This guide offers alternative protocols and strategies to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why are my esterification or amidation reactions with this compound failing or resulting in very low yields?
A1: The primary reason for poor reactivity is the severe steric hindrance around the carboxylic acid group. The two methoxy groups at the 2 and 6 positions physically block the approach of nucleophiles (alcohols or amines) to the carboxyl carbon. Standard coupling conditions, such as Fischer esterification or using common peptide coupling reagents like EDC/HOBt alone, are often insufficient to overcome this steric barrier.[1]
Q2: What are the general strategies to improve the success rate of reactions with this hindered acid?
A2: To improve reaction outcomes, you need to employ more forceful conditions or more reactive intermediates. Key strategies include:
-
Activating the Carboxylic Acid: Convert the carboxylic acid to a highly reactive intermediate, such as an acyl chloride or a mixed anhydride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Using Potent Coupling Reagents: Employ modern, highly active coupling reagents, often from the uronium/aminium or phosphonium salt classes, which are specifically designed to overcome steric hindrance.
-
Optimizing Reaction Conditions: Ensure strictly anhydrous conditions, as water can quench reactive intermediates. Using higher temperatures and longer reaction times may also be necessary.[1]
Q3: Are there any specific side reactions to be aware of?
A3: While the methoxy groups are generally stable, under harsh acidic or basic conditions, demethylation could potentially occur. When using highly reactive intermediates like acyl chlorides, it is crucial to control the reaction conditions to avoid side reactions with other functional groups in your substrate.[1]
Troubleshooting Guide: Low or No Product Yield
Problem: I am attempting an esterification or amidation with this compound and seeing little to no formation of my desired product.
Below are several alternative protocols designed to overcome steric hindrance.
Alternative Protocols for Overcoming Steric Hindrance
Method 1: Conversion to Acyl Chloride followed by Coupling
This is a classic and effective two-step method. The carboxylic acid is first converted to the highly reactive acyl chloride, which is then reacted with the alcohol or amine.
Experimental Protocol:
Step 1: Formation of 3,5-Dichloro-2,6-dimethoxybenzoyl chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equiv.) in a dry, aprotic solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (2.0 equiv.) or thionyl chloride (2.0 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂ with oxalyl chloride, or SO₂ and HCl with thionyl chloride).
-
Work-up: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Coupling with Alcohol or Amine
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the alcohol or amine (1.1 equiv.) in dry DCM. If the nucleophile is an amine, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of the freshly prepared 3,5-Dichloro-2,6-dimethoxybenzoyl chloride in dry DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Method 2: Yamaguchi Esterification
The Yamaguchi esterification is specifically designed for the formation of esters from sterically hindered carboxylic acids and alcohols. It proceeds via a mixed anhydride intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a dry solvent such as THF or toluene.
-
Reagent Addition: Add triethylamine (TEA) (1.1 equiv.) to the solution. Then, slowly add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 equiv.). Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 equiv.) and 4-dimethylaminopyridine (DMAP) (1.2-1.5 equiv.) in the same dry solvent.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution. Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate. Wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Method 3: Amidation using a Potent Coupling Reagent (HATU)
Modern peptide coupling reagents are highly effective for forming amide bonds, even with sterically hindered substrates. HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a particularly potent uronium-based reagent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.2 equiv.) in a dry, polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv.) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For particularly challenging couplings, the temperature can be moderately increased (e.g., to 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Quantitative data for reactions of this compound is not widely available in the literature. However, the following table presents typical yields for analogous sterically hindered benzoic acids using various methods, which can serve as a benchmark for what might be expected.
| Carboxylic Acid | Coupling Partner | Method/Reagents | Solvent | Temperature | Time | Yield (%) |
| Sterically Hindered Benzoic Acid | Sterically Hindered Alcohol | Yamaguchi Esterification | Toluene | Room Temp. | 12-24h | ~84% |
| 3,5-Dimethoxybenzoic Acid | Aniline Derivative | EDC/HOBt/DMAP | Acetonitrile | Room Temp. | 12-24h | Good to High |
| Sterically Hindered Acid | Electron Deficient Amine | Acyl Fluoride (BTFFH) | DMF | 60 °C | 24h | ~85% |
| Benzoic Acid Derivative | Primary/Secondary Amine | PPh₃/N-chlorophthalimide | Toluene | Room Temp. | 12h | Good to High |
Visualizations
Experimental Workflow
Caption: General workflow for coupling reactions with sterically hindered benzoic acids.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Catalyst Selection for 3,5-Dichloro-2,6-dimethoxybenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2,6-dimethoxybenzoic acid. The information is designed to address specific issues encountered during experimental procedures, with a focus on catalyst selection for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS: 73219-91-7) is a functionalized aromatic carboxylic acid. Its structure features a benzoic acid core with two chlorine atoms at the 3 and 5 positions and two bulky methoxy groups at the 2 and 6 positions.[1] This specific arrangement of substituents makes it a valuable and versatile intermediate in multi-step organic syntheses.[1] Its most prominent application is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly dopamine D2 receptor antagonists used in the treatment of neurological disorders.[1][2][3]
Q2: What are the most common reaction types for this molecule and which positions are most reactive?
A2: The most common and synthetically valuable reactions for this molecule involve the functionalization of the carbon-chlorine (C-Cl) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), are the premier methods for modifying these positions.[4][5] The chlorine atoms at the 3 and 5 positions are the primary sites for these transformations.
Q3: What are the main challenges when selecting catalysts for reactions with this substrate?
A3: The primary challenges stem from the molecule's structure:
-
Steric Hindrance: The two methoxy groups in the ortho positions (2 and 6) create significant steric bulk around the reactive chlorine sites. This can hinder the approach of the catalyst and coupling partners.
-
Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[6][7]
-
Electron-Deficient Ring: The presence of multiple electron-withdrawing groups (two chlorines and a carboxylic acid) makes the aromatic ring electron-deficient.
These factors necessitate the use of highly active catalyst systems, typically involving bulky and electron-rich phosphine ligands, to achieve efficient oxidative addition and subsequent steps in the catalytic cycle.[4][8]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura couplings of challenging substrates like this is common and usually related to the catalyst system, base, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be active enough. For sterically hindered and electron-deficient aryl chlorides, specialized ligands are required.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][7]
-
Recommended Action: If a weaker base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be solvent-dependent.
-
-
Solvent and Temperature: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Recommended Action: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often in a mixture with water, are commonly used.[4] Ensure the solvent is anhydrous if using anhydrous conditions. Reactions with aryl chlorides typically require elevated temperatures (90-110 °C) to proceed efficiently.
-
Guide 2: Buchwald-Hartwig Amination Reactions
Q: My Buchwald-Hartwig amination reaction to couple an amine with this compound is not working. What catalyst system and conditions should I use?
A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but requires careful optimization for challenging substrates.[5][10] The issues are often similar to those in Suzuki coupling: catalyst activity and steric hindrance.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The success of this reaction is highly dependent on the ligand.
-
Recommended Action: Use a palladium pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and BrettPhos have proven effective for the amination of electron-deficient and hindered aryl chlorides.[8] Refer to Table 2 for recommended systems.
-
-
Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction.[8]
-
Recommended Action: Strong bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are typically required.[11] NaOt-Bu is a common and effective choice.
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Recommended Action: Use anhydrous toluene or 1,4-dioxane. Ensure all reagents and glassware are thoroughly dried, as water can deactivate the catalyst and hydrolyze the active species.
-
Quantitative Data Summary
The following tables provide recommended starting points for catalyst systems for analogous sterically hindered and electron-deficient aryl chlorides. Optimization will be required for the specific substrate.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Buchwald-type ligands are highly effective for challenging substrates.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-100 | Trialkylphosphine ligands are also very active for aryl chlorides.[7] |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | DMF/H₂O | 90-100 | A common catalyst, but may show lower activity for this specific substrate.[4] |
| NiCl₂(dppp) | (none) | K₃PO₄ | Dioxane | 80-100 | Nickel catalysts can be a cost-effective and reactive alternative.[9] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu | Toluene | 100-110 | Highly general and effective systems for difficult C-N couplings.[8] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | 1,4-Dioxane | 100 | BrettPhos is particularly useful for coupling with primary amines.[8][11] |
| G3-XPhos Precatalyst | (none) | NaOt-Bu or K₃PO₄ | Toluene | 80-110 | Pre-formed catalysts offer convenience and high activity. |
| Pd(OAc)₂ | BINAP or DPPF | NaOt-Bu | Toluene | 100-110 | Bidentate phosphine ligands can also be effective.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
This protocol provides a general method for screening catalysts for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To isolate the carboxylic acid product, acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the product.
-
Filter the solid product or extract with an organic solvent, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure for further purification.
General Protocol for Buchwald-Hartwig Amination Screening
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the this compound and the degassed solvent.
-
Finally, add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent. The workup procedure may need to be adjusted based on the acidity/basicity of the final product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 73219-91-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Dichloro-2,6-dimethoxybenzoic acid against other benzoic acid derivatives, with a focus on their applications in drug discovery, particularly as dopamine D2 receptor antagonists. While this compound is primarily recognized as a key intermediate in chemical synthesis, this guide will explore its properties in the context of the broader biological activities exhibited by structurally related benzoic acid derivatives.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these compounds is crucial for their application in synthesis and drug design. The following table summarizes the key properties of this compound and provides a comparison with other representative benzoic acid derivatives.
| Property | This compound | 3,5-Dichlorobenzoic Acid | 2,6-Dimethoxybenzoic Acid |
| CAS Number | 73219-91-7[1][2] | 51-36-5 | 1466-76-8 |
| Molecular Formula | C₉H₈Cl₂O₄ | C₇H₄Cl₂O₂ | C₉H₁₀O₄[3] |
| Molecular Weight | 251.07 g/mol | 191.01 g/mol | 182.17 g/mol [3] |
| Appearance | White to off-white crystalline powder[1][2] | White crystalline powder | White to off-white crystalline powder[3] |
| Melting Point | 99-101°C[1][2] | 183-186°C | 185-188°C |
| Purity | Typically ≥97%[1] | Varies by supplier | Varies by supplier |
Biological Activity: Focus on Dopamine D2 Receptor Antagonism
While direct biological activity data for this compound is not extensively available in public literature, its role as a synthetic precursor for dopamine D2 receptor antagonists highlights the importance of the substituted benzoic acid scaffold in designing such ligands.[1][2][4] The following table presents inhibitory constants (Ki) for various benzoic acid derivatives and related compounds against the dopamine D2 receptor, showcasing the structure-activity relationships within this class of molecules.
| Compound | Structure | Dopamine D2 Receptor Ki (nM) | Reference |
| L-741,626 | Indole derivative with structural similarities to compounds synthesized from benzoic acid precursors. | 2.4 (human) | [5] |
| Haloperidol Analog | Indole compound with structural elements of classical D2-like antagonists. | Nanomolar affinity | [4] |
| PF-4363467 | A novel D3/D2 receptor antagonist. | 692 (D2) | [6] |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | A benzamide derivative. | pKi = 7.14 | [2] |
Note: The data presented is for structurally related compounds and not a direct comparison with this compound.
Experimental Protocols
For researchers aiming to evaluate the potential of novel benzoic acid derivatives as dopamine D2 receptor antagonists, the following experimental protocols provide a detailed methodology for key in vitro assays.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from methodologies described in the literature for determining the binding affinity of a test compound to the dopamine D2 receptor.[7]
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2L receptor.[1][8]
-
Radioligand: [³H]N-methylspiperone or [¹²⁵I]Iodospiperone.[7]
-
Non-specific binding control: Haloperidol or another potent D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-D2L cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of a test compound at the dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.[9]
Objective: To determine the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK-293 cells expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
Procedure:
-
Cell Culture and Plating:
-
Culture D2 receptor-expressing cells in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Visualizations
The following diagrams illustrate key concepts relevant to the evaluation of benzoic acid derivatives as dopamine D2 receptor antagonists.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for D2 Antagonist Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Comparative analysis of 3,5-Dichloro-2,6-dimethoxybenzoic acid isomers
A Comparative Analysis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid and Its Positional Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to dopamine D2 receptor antagonists used in the management of neurological and psychiatric conditions.[1][2][3] The specific arrangement of the chloro and methoxy substituents on the benzoic acid core is crucial for its reactivity and ultimate biological efficacy in the target molecules. Understanding the properties of its various positional isomers is therefore of significant interest in medicinal chemistry and drug development for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.
This guide provides a comparative analysis of this compound and its potential positional isomers. Due to the limited availability of experimental data for all isomers, this guide combines known data for the parent compound with predicted properties and spectroscopic characteristics for its isomers based on established principles of organic chemistry and data from structurally related compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of these isomers, such as acidity (pKa), lipophilicity (logP), and melting point, are expected to vary based on the substitution pattern. These variations can influence solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | Other Potential Isomers (Predicted) |
| Molecular Formula | C₉H₈Cl₂O₄ | C₉H₈Cl₂O₄ |
| Molecular Weight | 251.07 g/mol | 251.07 g/mol |
| Melting Point (°C) | 99-104[2] | Expected to vary based on symmetry and intermolecular interactions. |
| pKa | Prediction depends on the relative positions of the electron-withdrawing chloro groups and electron-donating methoxy groups in relation to the carboxylic acid. | Isomers with chloro groups ortho or para to the carboxylic acid are expected to be more acidic. |
| logP | Predicted to be moderately lipophilic. | Lipophilicity will be influenced by the degree of exposure of polar functional groups. |
| Appearance | White to off-white crystalline powder.[2] | Likely to be crystalline solids. |
General Synthetic Strategies
The synthesis of dichlorodimethoxybenzoic acid isomers can be approached through several general pathways, typically involving the functionalization of a pre-existing benzene ring. A common strategy involves the oxidation of a corresponding substituted toluene or benzyl alcohol.
Below is a generalized workflow for the synthesis and purification of a dichlorodimethoxybenzoic acid isomer.
Caption: General workflow for the synthesis of dichlorodimethoxybenzoic acid isomers.
Experimental Protocol: Synthesis of a Dichlorodimethoxybenzoic Acid Isomer via Oxidation
This protocol describes a general method for the synthesis of a dichlorodimethoxybenzoic acid isomer from the corresponding dichlorodimethoxytoluene.
Materials:
-
Dichlorodimethoxytoluene isomer
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of the dichlorodimethoxytoluene isomer in a suitable solvent (e.g., aqueous pyridine) is prepared in a round-bottom flask.
-
Potassium permanganate is added portion-wise to the stirred solution. The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the reaction is quenched by the addition of sodium bisulfite to reduce any excess permanganate.
-
The mixture is then acidified with hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorodimethoxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
The different substitution patterns of the isomers will result in distinct spectroscopic signatures, which are crucial for their identification and characterization.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the chloro and methoxy substituents.
| Isomer | Expected Aromatic Proton Signals (ppm) | Expected Methoxy Proton Signals (ppm) |
| This compound | A singlet for the C4 proton. | A singlet for the two equivalent methoxy groups. |
| Other Isomers | More complex splitting patterns (doublets, triplets, or multiplets) depending on the number and relative positions of the aromatic protons. | One or two singlets depending on the symmetry of the methoxy group substitution. |
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
| Isomer | Expected Number of Aromatic Carbon Signals |
| This compound | Due to symmetry, fewer signals than the total number of aromatic carbons would be expected. |
| Other Isomers | The number of signals will depend on the symmetry of the molecule. Asymmetric isomers will show a signal for each unique carbon atom. |
Infrared (IR) Spectroscopy
The IR spectra of all isomers are expected to show characteristic absorptions for the carboxylic acid and methoxy groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1720-1680 |
| C-O stretch (Ether) | 1275-1200 and 1150-1085 |
| C-Cl stretch | 850-550 |
Mass Spectrometry
The mass spectra of all isomers will show a molecular ion peak corresponding to the molecular weight of 251.07 g/mol . The fragmentation patterns may differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.
Potential Biological Activities and Signaling Pathways
The primary known application of this compound is as a synthetic intermediate for dopamine D2 receptor antagonists.[1][2][3] This suggests that molecules derived from this scaffold have the potential to modulate dopaminergic signaling in the central nervous system. The various isomers, with their different three-dimensional shapes and electronic properties, could lead to derivatives with altered affinities and selectivities for the dopamine D2 receptor or other related G protein-coupled receptors (GPCRs).
The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by antagonists derived from these benzoic acid isomers.
Caption: A simplified diagram of a dopamine D2 receptor signaling pathway potentially modulated by antagonists derived from dichlorodimethoxybenzoic acid isomers.
Conclusion
While comprehensive experimental data for all positional isomers of this compound is not yet available, this guide provides a framework for their comparative analysis. The known properties of the parent compound, combined with predictive methods and data from related molecules, offer valuable insights into the expected physicochemical and spectroscopic characteristics of its isomers. Further experimental investigation into the synthesis, properties, and biological activities of these compounds is warranted to explore their potential in the development of new therapeutic agents.
References
Comparative Analysis of the Biological Activity of 3,5-Dichloro-2,6-dimethoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs of 3,5-dichloro-2,6-dimethoxybenzoic acid. While direct and extensive research on this specific parent compound is limited in publicly available literature, this document synthesizes data from structurally related dichlorinated and dimethoxylated benzoic acid derivatives to provide insights into their potential therapeutic applications, with a focus on anticancer and anti-inflammatory activities. The information presented herein is intended to guide further research and drug discovery efforts in this chemical space.
Overview of Biological Activities
Derivatives of dichlorobenzoic acid have demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The substitution pattern of chlorine and methoxy groups on the benzoic acid scaffold plays a crucial role in determining the potency and selectivity of these compounds. Notably, the presence of dichlorophenyl moieties has been associated with the inhibition of key signaling pathways implicated in cancer and inflammation, such as the p38 mitogen-activated protein kinase (MAPK) pathway.
While this compound itself has been identified as an intermediate in the synthesis of dopamine D2 receptor antagonists, suggesting potential applications in neuroscience, recent studies on structurally similar molecules have highlighted their significant antiproliferative properties.
Quantitative Data on Anticancer Activity
To illustrate the potential anticancer efficacy of this class of compounds, the following table summarizes the cytotoxic activity of a semisynthetic derivative of glycyrrhetic acid bearing a 2,6-dichlorobenzyl moiety, which shares key structural features with the analogs of interest.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid | PC-3 (Prostate) | 6 | [1] |
| MIAPaCa-2 (Pancreatic) | 7 | [1] | ||
| HepG-2 (Liver) | 19 | [1] | ||
| 5r | 3-(2,4-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid | PC-3 (Prostate) | 18 | [1] |
Signaling Pathway: Inhibition of p38 MAPK
Several dichlorobenzoic acid derivatives have been suggested to exert their anti-inflammatory and anticancer effects through the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and is involved in cell proliferation, differentiation, and apoptosis. The diagram below illustrates the key components of the p38 MAPK pathway and the potential point of inhibition by small molecule inhibitors.
Caption: Simplified diagram of the p38 MAPK signaling pathway and the putative inhibitory action of dichlorobenzoic acid analogs.
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the biological activity of this compound analogs are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of p38α MAPK.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is inversely proportional to the inhibitory activity of the compound.
Procedure:
-
Reagent Preparation: Prepare solutions of the p38α MAPK enzyme, a suitable substrate (e.g., ATF2 peptide), and ATP.
-
Inhibitor Dilution: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the p38α enzyme, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and convert the produced ADP into a detectable luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell-Based p38 MAPK Phosphorylation Assay (ELISA)
This assay measures the inhibition of p38 MAPK activation in a cellular context by quantifying the phosphorylation of a downstream substrate.
Procedure:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., HeLa or A549) in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound.
-
Pathway Stimulation: Stimulate the p38 MAPK pathway using an activator such as anisomycin or UV radiation.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
ELISA:
-
Transfer the cell lysates to a microplate pre-coated with a capture antibody for a p38 substrate (e.g., ATF2).
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate for HRP to develop a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: The intensity of the color is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition of p38 MAPK activity for each concentration of the test compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a general workflow for determining the inhibitory potential of a compound against a target kinase.
References
Validating the Purity of 3,5-Dichloro-2,6-dimethoxybenzoic Acid: A Comparative Guide for Researchers
In the realm of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of novel drug candidates. 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key building block in the synthesis of various biologically active molecules, including potential dopamine D2 receptor antagonists for treating neurological disorders, requires rigorous purity assessment.[1][2] This guide provides a comparative analysis of analytical techniques for validating the purity of this compound, with 2,3-Dichlorobenzoic acid included as a comparative analyte, offering researchers and drug development professionals a comprehensive overview of available methodologies.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity validation depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and commonly employed methods for the purity assessment of aromatic carboxylic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with quantification via UV absorbance. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. | Separation of volatile or derivatized compounds based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry. |
| Typical Purity Range | 95-99.9% | 90-99.9% | 95-99.9% |
| Potential Impurities Detected | Isomers, starting materials, by-products, degradation products. | Structural isomers, residual solvents, and other proton-containing impurities. | Volatile impurities, residual solvents, and derivatized non-volatile impurities. |
| Pros | High sensitivity and resolution, suitable for complex mixtures, well-established and widely available. | Primary analytical method, highly accurate and precise, no need for a specific reference standard of the analyte. | High sensitivity and specificity, excellent for identifying volatile impurities. |
| Cons | Requires a reference standard for accurate quantification, can be time-consuming to develop methods. | Lower sensitivity than HPLC for trace impurities, requires specialized equipment and expertise. | Requires derivatization for non-volatile compounds like benzoic acids, which can introduce errors. |
| Application Notes | Ideal for routine quality control and stability testing. | Excellent for the certification of reference materials and for orthogonal purity confirmation. | Useful for identifying and quantifying residual solvents and other volatile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general method for the purity determination of this compound and 2,3-Dichlorobenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Reference standards for this compound and 2,3-Dichlorobenzoic acid (>99.5% purity)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 3.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes, then hold at 30% A for 5 minutes, and return to 70% A for equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of methanol in a volumetric flask.
4. Data Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This protocol outlines the purity determination using an internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., maleic acid, certified reference material)
-
Test sample of this compound or 2,3-Dichlorobenzoic acid
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 s).
-
Number of Scans: 16 or more to achieve adequate signal-to-noise ratio.
-
Acquisition Time: ≥ 3 seconds.
4. Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
Caption: Experimental workflow for purity validation.
Caption: Dopamine D2 receptor signaling pathway.
References
The Structure-Activity Relationship of 3,5-Dichloro-2,6-dimethoxybenzoic Acid Derivatives as Dopamine D2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds derived from 3,5-dichloro-2,6-dimethoxybenzoic acid, with a focus on their activity as dopamine D2 receptor antagonists. While this compound itself is a crucial chemical intermediate, its derivatives, particularly N-substituted benzamides, are of significant interest in neuropharmacology. This document synthesizes available data on related compounds to infer the SAR principles that likely govern the activity of this specific chemical scaffold.
Introduction to Benzamides as Dopamine D2 Receptor Antagonists
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with several compounds used clinically as antipsychotics and antiemetics. The general structure of these antagonists consists of a substituted benzamide core linked to a basic amine moiety, often a pyrrolidine or piperidine derivative. The nature and position of substituents on the aromatic ring, as well as the structure of the amine side chain, are critical determinants of binding affinity and selectivity for the D2 receptor.
Hypothetical Structure-Activity Relationship of 3,5-Dichloro-2,6-dimethoxybenzamide Derivatives
Key Structural Features and Their Potential Impact:
-
2,6-Dimethoxy Substitution: The presence of methoxy groups at the 2 and 6 positions is a common feature in potent D2 antagonists like raclopride. These groups are thought to orient the amide side chain in a conformation favorable for receptor binding. The steric bulk of the methoxy groups may also contribute to selectivity against other receptors.
-
3,5-Dichloro Substitution: Halogenation at the 3 and 5 positions of the benzamide ring is also a known strategy to enhance D2 receptor affinity. The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the aromatic ring and potentially engage in specific interactions within the receptor's binding pocket.
-
N-Substituted Side Chain: The nature of the substituent attached to the amide nitrogen is crucial for D2 receptor affinity. Typically, this is a basic amine-containing group, such as an N-alkylated pyrrolidine or piperidine. The length and composition of the linker between the benzamide and the basic nitrogen, as well as the nature of the basic headgroup, are key for optimal interaction with a conserved aspartate residue in the transmembrane domain of the D2 receptor.
Comparative Data of Representative Benzamide D2 Antagonists
To illustrate the impact of substitution on D2 receptor affinity, the following table presents binding data for a selection of well-characterized benzamide antagonists with varying substitution patterns. This data, while not directly from a series derived from this compound, provides a valuable comparative context.
| Compound | Substituents on Benzamide Ring | Amine Moiety | D2 Receptor Affinity (Ki, nM) |
| Raclopride | 3,5-Dichloro, 2-hydroxy, 6-methoxy | (S)-N-ethylpyrrolidin-2-ylmethyl | 1.8 |
| Eticlopride | 3-Chloro, 6-methoxy, 5-ethylsulfonyl | (S)-N-ethylpyrrolidin-2-ylmethyl | 0.16 |
| Sulpiride | 2-Methoxy, 5-sulfamoyl | (S)-N-ethylpyrrolidin-2-ylmethyl | 2.6 |
| Amisulpride | 4-Amino, 5-ethylsulfonyl, 2-methoxy | N-((1-ethyl-2-pyrrolidinyl)methyl) | 2.8 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact values may vary depending on the experimental conditions.
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of dopamine D2 receptor antagonists is provided below.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]spiperone or [³H]raclopride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determinator: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone) to determine the amount of radioligand that binds to non-receptor sites.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), the non-specific binding determinator, or a concentration of the test compound.
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D2 Receptor Binding Assay Workflow
Caption: Workflow for a competitive dopamine D2 receptor binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: The inhibitory Gαi signaling pathway of the dopamine D2 receptor.
Unveiling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Dichlorohydroxybenzoic Acid Isomers
A detailed analysis of dichlorohydroxybenzoic acid isomers reveals significant differences in their cytotoxic effects on mammalian cells, with the positioning of the hydroxyl and chloro groups on the benzene ring playing a critical role in their biological activity. Notably, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) has demonstrated markedly higher cytotoxicity compared to its isomer, 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA). This guide provides a comprehensive comparison of these isomers, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Isomer-Specific Cytotoxicity: A Quantitative Comparison
Published research has shown that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity in various mammalian cell lines compared to 3,5-DC-4-HBA[1][2]. This suggests that the ortho-positioning of the hydroxyl group relative to the carboxylic acid in 3,5-DC-2-HBA is a key determinant of its potent cytotoxic activity.
| Compound | Chemical Structure | Relative Cytotoxicity |
| 3,5-dichloro-2-hydroxybenzoic acid | Isomer with hydroxyl group at position 2 | High |
| 3,5-dichloro-4-hydroxybenzoic acid | Isomer with hydroxyl group at position 4 | Low |
| Other Dichlorohydroxybenzoic Isomers | Various substitution patterns | Data not available |
Note: The table reflects the qualitative comparison found in the cited literature. Quantitative IC50 values from a comprehensive comparative study are needed for a precise quantitative assessment.
The Underlying Mechanism: Oxidative Stress and SOD Interaction
The differential cytotoxicity of these isomers is attributed to their varying capacities to induce oxidative stress and interact with key antioxidant enzymes.[1] Studies have revealed that exposure to both 3,5-DC-2-HBA and 3,5-DC-4-HBA leads to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.[1][2] SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
The more pronounced cytotoxicity of 3,5-DC-2-HBA is paralleled by its stronger effect on SOD activity, suggesting a direct link between the isomer's structure, its interaction with SOD, and the resulting cellular damage.[1]
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed mechanism of dichlorohydroxybenzoic acid isomer cytotoxicity.
Experimental Protocols
The evaluation of cytotoxicity for dichlorohydroxybenzoic acid isomers typically involves standardized in vitro cell-based assays. The following is a representative experimental workflow based on the widely used MTT assay.
References
- 1. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts | CoLab [colab.ws]
A Comparative Guide to the Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the development of pharmaceuticals, notably as a precursor for dopamine D2 receptor antagonists. Due to the limited availability of direct published synthesis methods, this document outlines two potential pathways constructed from established chemical transformations on analogous structures. The performance of these methods is compared based on theoretical yields, feasibility, and potential challenges, supported by experimental data from similar reactions.
Logical Framework for Synthesis Method Comparison
The selection of an optimal synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and scalability. The following diagram illustrates a logical workflow for comparing different synthesis routes.
Caption: A logical workflow for the systematic comparison of chemical synthesis methods.
Method 1: Electrophilic Chlorination of 2,6-Dimethoxybenzoic Acid
This proposed two-step synthesis appears to be the more direct and potentially higher-yielding route. It begins with the synthesis of 2,6-dimethoxybenzoic acid, followed by a selective dichlorination at the 3 and 5 positions. The strong ortho- and para-directing effects of the two methoxy groups favor the desired substitution pattern.
Experimental Workflow for Method 1
A Comparative Guide to the Efficacy of 3,5-Dichloro-2,6-dimethoxybenzoic Acid Derivatives as Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Amisulpride is a selective antagonist of dopamine D2 and D3 receptors and is used in the treatment of schizophrenia.[1] Its clinical effectiveness is attributed to its unique pharmacological profile, which includes a dose-dependent mechanism of action. At lower doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is thought to alleviate negative symptoms. At higher doses, it acts on postsynaptic D2/D3 receptors, which is consistent with its antipsychotic effects on positive symptoms.[2]
Quantitative Comparison of Binding Affinities
The primary measure of a compound's efficacy as a receptor antagonist in preclinical studies is its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Amisulpride and its enantiomers for human dopamine D2 and D3 receptors.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) |
| (RS)-Amisulpride (racemic) | 2.8[3] | 3.2[3] | ~0.88 |
| (-)S-Amisulpride | 5.2[4] | Not specified in source | Not applicable |
| (+)R-Amisulpride | 244[4] | Not specified in source | Not applicable |
Displacement binding studies have shown that the (S-)-isomer of Amisulpride possesses a significantly higher affinity for the dopamine D2-like receptor (Ki 5.2+/-0.4 nM) compared to the (R+)-isomer (Ki 244+/-12 nM) and the racemic mixture (Ki 9.8+/-0.8 nM).[4] This indicates that the antagonistic activity of racemic Amisulpride is primarily attributable to the (S)-enantiomer.[5] In vitro, Amisulpride demonstrates high affinity and selectivity for human dopamine D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors.[3]
Experimental Protocols
The quantitative data presented above are typically generated using the following key experimental methodologies:
Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity and specificity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Detailed Methodology:
-
Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparation, rich in D2 receptors, is stored at -80°C until use.
-
-
Assay Procedure:
-
The membrane preparation is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) with a fixed concentration of a radioligand (e.g., [³H]spiperone or [³H]raclopride) and varying concentrations of the unlabeled test compound (e.g., Amisulpride).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-butaclamol).
-
The reaction is allowed to reach equilibrium (e.g., incubation for 60 minutes at room temperature).
-
-
Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP and β-Arrestin Assays)
These assays measure the functional consequences of ligand binding, determining whether a compound acts as an agonist, antagonist, or inverse agonist.
-
cAMP Inhibition Assay: Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists block the dopamine-induced decrease in cAMP. This can be measured using various commercial kits, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
β-Arrestin Recruitment Assay: Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the D2 receptor, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling.[7] Antagonists block this agonist-induced recruitment. This can be monitored in live cells using techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer), where the receptor and β-arrestin are tagged with donor and acceptor fluorophores, respectively.[8]
Visualizing Key Processes
To better understand the context of 3,5-Dichloro-2,6-dimethoxybenzoic acid's utility and the mechanisms of its derivatives, the following diagrams illustrate the synthetic and signaling pathways.
Caption: A simplified workflow for the synthesis of Amisulpride.[9]
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 receptor canonical G-protein and β-arrestin signaling pathways.[7]
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Reactivity of 3,5-Dichloro-2,6-dimethoxybenzoic Acid and Structurally Related Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule 3,5-Dichloro-2,6-dimethoxybenzoic acid in various assays. Due to a lack of publicly available experimental data on the specific cross-reactivity of this compound, this document outlines a general yet robust approach. It details experimental protocols and data presentation strategies applicable to the assessment of this and other structurally similar small molecules.
Understanding Cross-Reactivity in Small Molecule Assays
Cross-reactivity is the phenomenon where a detection antibody or a target protein in an assay binds to molecules other than the intended analyte.[1] For small molecules like this compound, this can occur with structurally similar compounds, leading to inaccurate quantification and false-positive results.[2] Therefore, characterizing the specificity of any new compound in relevant biological assays is a critical step in research and drug development.
Hypothetical Cross-Reactivity Profile
In the absence of specific data for this compound, the following table illustrates how one might present cross-reactivity data. The compounds listed are structurally related benzoic acid derivatives, which would be logical candidates for a cross-reactivity panel. The percentage of cross-reactivity is typically determined by comparing the concentration of the test compound required to produce a 50% response (IC50) to the IC50 of the primary analyte.
Table 1: Exemplar Cross-Reactivity Data for this compound in a Competitive ELISA
| Compound | Chemical Structure | CAS Number | IC50 (nM) | % Cross-Reactivity |
| This compound | ![]() | 73219-91-7 | 10 | 100% |
| 3,5-Dichloro-2-methoxybenzoic acid | ![]() | 22775-37-7 | 500 | 2% |
| 2,6-Dimethoxybenzoic acid | ![]() | 1466-76-8 | >1000 | <1% |
| 3,5-Dichlorobenzoic acid | ![]() | 51-36-5 | >1000 | <1% |
| Benzoic acid | ![]() | 65-85-0 | >10000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
To generate the data presented above, the following experimental protocols can be employed.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying small molecules and assessing the cross-reactivity of related compounds.[3]
Principle: The assay measures the competition between the target analyte (this compound) and other structurally similar compounds in the sample for a limited number of specific antibody binding sites. The plate is coated with an antigen, and the sample is pre-incubated with a primary antibody before being added to the wells. The amount of primary antibody that binds to the coated antigen is inversely proportional to the concentration of the analyte in the sample.
Detailed Protocol:
-
Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[4]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at 37°C.[4]
-
Washing: The blocking buffer is removed, and the plate is washed three times with the wash buffer.
-
Competitive Reaction: 50 µL of a standard solution of this compound or the test compound at various concentrations is mixed with 50 µL of a specific primary antibody (previously determined optimal dilution). This mixture is incubated for 1 hour at 37°C.[5]
-
Incubation: 100 µL of the antibody-antigen mixture is added to each well of the coated plate and incubated for 1 hour at 37°C.[5]
-
Washing: The plate is washed three times with the wash buffer.
-
Secondary Antibody: 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution is added to each well and incubated for 1 hour at 37°C.[5]
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: 100 µL of a suitable substrate solution (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.[6]
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2M H2SO4).[6]
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.[6]
-
Analysis: A standard curve is generated by plotting the absorbance against the concentration of this compound. The IC50 values for the test compounds are determined from their respective dose-response curves.
Enzyme Inhibition Assay for Target Specificity
If this compound is being developed as an enzyme inhibitor, it is crucial to assess its specificity by testing its activity against a panel of related enzymes.
Principle: This assay measures the ability of the test compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound (this compound and potential cross-reactants) in an appropriate assay buffer.[7]
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed concentration of the enzyme and varying concentrations of the test compound. Include a control with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[7]
-
Reaction Monitoring: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the nature of the substrate and product.[7]
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule like this compound.
Caption: Workflow for assessing small molecule cross-reactivity.
Conceptual Diagram of Structural Similarity and Cross-Reactivity
This diagram illustrates how structural similarity between molecules can lead to cross-reactivity in an immunoassay.
Caption: Structural similarity leading to potential cross-reactivity.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 3,5-Dichloro-2,6-dimethoxybenzoic Acid: A Comparative Guide for Intermediate Performance
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate chemical intermediate is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides a comparative analysis of 3,5-dichloro-2,6-dimethoxybenzoic acid as an intermediate, benchmarking its performance against relevant alternatives such as 3,5-dichlorobenzoic acid and 2,6-dimethoxybenzoic acid.
Executive Summary
This compound is a key intermediate in the synthesis of various compounds, notably dopamine D2 receptor antagonists which are significant in the treatment of neurological and psychiatric disorders.[1] Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methoxy groups, influences its reactivity and the properties of the resulting products. This guide will delve into the performance of this intermediate in key chemical reactions, compare it with viable alternatives, and provide detailed experimental protocols.
Performance Comparison in Amide Bond Formation
Amide bond formation is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs). The performance of benzoic acid derivatives in these reactions can be influenced by their electronic and steric properties.
Table 1: Comparison of Benzoic Acid Intermediates in Amide Coupling Reactions
| Intermediate | Key Applications | Typical Reaction | Reported Yields | Key Considerations |
| This compound | Dopamine D2 Receptor Antagonists[1] | Amide coupling with amines | Moderate to High | The presence of ortho-methoxy groups can provide steric hindrance, potentially requiring more forcing reaction conditions or specific coupling agents. |
| 3,5-Dichlorobenzoic acid | Synthesis of Tafamidis (transthyretin stabilizer)[2][3], fungicides, insecticides, dyes[4] | Amide coupling with 4-amino-3-hydroxybenzoic acid | High (e.g., in Tafamidis synthesis) | The two chloro-substituents make the aromatic ring electron-poor, which can activate the carboxylic acid for nucleophilic attack. |
| 2,6-Dimethoxybenzoic acid | Synthesis of Indoles and Coumarins (HSP90 inhibitors) | Amide coupling | Moderate to High | The two ortho-methoxy groups can sterically hinder the carboxyl group, which may necessitate the use of highly reactive acylating agents or specific catalysts. |
| 3-Fluoro-5-iodobenzoic acid | Medicinal chemistry building block | EDC/HOBt mediated amide coupling | 65-92% (depending on the amine) | Halogen substituents offer sites for further functionalization, for example, through cross-coupling reactions. |
Note: Yields are highly dependent on the specific reactants, catalysts, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing the performance of different intermediates. Below are representative protocols for key reactions involving these benzoic acid derivatives.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a widely used method for forming amide bonds and can be adapted for various substituted benzoic acids.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid, amine, and HOBt in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add EDC·HCl portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for EDC/HOBt Mediated Amide Synthesis
Protocol 2: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (Tafamidis Intermediate)
This protocol is adapted from the synthesis of an intermediate for Tafamidis.
Step 1: Formation of 3,5-Dichlorobenzoyl Chloride
-
To a reaction vessel, add 3,5-dichlorobenzoic acid, a catalytic amount of dimethylformamide (DMF), and toluene.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to 75-80°C and maintain with stirring for 3 hours.
-
After the reaction is complete, distill off the solvent under a nitrogen atmosphere.
Step 2: Amide Formation
-
In a separate reaction vessel, add 4-amino-3-hydroxybenzoic acid to a mixture of toluene, tetrahydrofuran (THF), and water.
-
Cool the mixture to 10-15°C.
-
Slowly add the previously prepared 3,5-dichlorobenzoyl chloride to this mixture.
-
Stir the reaction mixture for 2-3 hours at 25-30°C.
-
After the reaction, separate the organic and aqueous layers.
-
Wash the organic layer with a 5% sodium bicarbonate solution followed by water.
-
The product can be isolated from the organic layer.
Signaling Pathway
This compound is a known intermediate for the synthesis of dopamine D2 receptor antagonists. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological functions in the brain.[5]
Dopamine D2 Receptor Signaling Pathway
Upon binding of dopamine, the D2 receptor activates an inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase.[6][7] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events.[7][8]
Conclusion
This compound serves as a valuable intermediate, particularly in the synthesis of dopamine D2 receptor antagonists. Its reactivity is modulated by the presence of both electron-withdrawing and electron-donating groups. When selecting an intermediate, researchers must consider the specific requirements of their synthetic target. For instance, while 3,5-dichlorobenzoic acid is a suitable precursor for Tafamidis, the unique substitution pattern of this compound makes it tailored for other specific APIs. The provided protocols and comparative data offer a foundation for making informed decisions in the design and execution of synthetic routes. Further optimization of reaction conditions for each specific substrate is always recommended to achieve the highest possible yields and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 3,5-Dichloro-2,6-dimethoxybenzoic Acid: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dichloro-2,6-dimethoxybenzoic acid, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Classification: Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification in consultation with local, regional, and national regulations.[1]
-
Containerization:
-
Place solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition, free from leaks or cracks.
-
Keep the waste container closed except when adding waste.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
-
Segregation of Waste: Store the waste container in a designated satellite accumulation area. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents, to prevent adverse chemical reactions.[3]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container. Follow all institutional procedures for waste collection requests.
Quantitative Data for Hazardous Waste Storage
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local and national regulations.
| Parameter | Guideline |
| Maximum Volume in Satellite Accumulation Area | 55 gallons |
| Maximum Time in Satellite Accumulation Area | Up to 12 months (or until the container is full) |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) |
Note: While this compound is not currently classified as acutely toxic, it is best practice to minimize the volume of waste stored.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 3,5-Dichloro-2,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS RN: 73219-91-7). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Proper personal protective equipment is mandatory to minimize exposure and mitigate risks.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Must be worn at all times when handling the compound. Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3][4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling. |
| Body Protection | Laboratory coat. A chemical-resistant apron may be necessary for larger quantities or when there is a significant risk of spillage. | A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance being handled.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for nuisance exposures. | A particle respirator (type P95 in the US or type P1 in the EU) is recommended where dust is generated and ventilation is insufficient.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
2.1. Engineering Controls
-
Work in a well-ventilated area.[5]
-
Use a local exhaust ventilation system or a chemical fume hood to minimize inhalation of dust.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][5]
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Dispensing:
-
During Operation:
-
Spill Procedures:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
For larger spills, evacuate the area and follow emergency procedures. Do not let the product enter drains.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization
-
This compound is a halogenated organic substance.
3.2. Disposal Procedures
-
Chemical Waste:
-
Contaminated Packaging:
Emergency Procedures Workflow
Caption: Emergency procedures for handling exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





